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  • Product: 1-Methyl-2-pentylcyclohexane
  • CAS: 54411-01-7

Core Science & Biosynthesis

Foundational

1-methyl-2-pentylcyclohexane physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 1-methyl-2-pentylcyclohexane Abstract This technical guide provides a comprehensive examination of 1-methyl-2-pentylcyclohexane (C₁₂H₂₄), a disubstit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-methyl-2-pentylcyclohexane

Abstract

This technical guide provides a comprehensive examination of 1-methyl-2-pentylcyclohexane (C₁₂H₂₄), a disubstituted saturated cyclic hydrocarbon. As a representative alkylcyclohexane, its properties are of interest in fields ranging from fuel science and atmospheric chemistry to fundamental organic chemistry. This document delves into the nuanced aspects of its molecular structure, including its stereoisomerism and conformational preferences, which are critical determinants of its physical and chemical behavior. We will present a consolidation of its physical properties, an analysis of its spectroscopic signatures, and a discussion of its chemical reactivity, supported by established principles and literature. Furthermore, this guide includes generalized, yet detailed, experimental protocols for its synthesis and characterization, designed to be of practical value to researchers and drug development professionals.

Molecular Structure and Stereoisomerism

1-methyl-2-pentylcyclohexane possesses a molecular framework consisting of a cyclohexane ring substituted with a methyl group and a pentyl group on adjacent carbon atoms (C1 and C2).[1][2] This substitution pattern gives rise to two chiral centers, leading to the existence of multiple stereoisomers.

The molecular formula is C₁₂H₂₄, and its molecular weight is approximately 168.32 g/mol .[1][2] The stereochemical possibilities are categorized into two pairs of enantiomers:

  • trans isomers: (1R,2R)-1-methyl-2-pentylcyclohexane and (1S,2S)-1-methyl-2-pentylcyclohexane. In these isomers, the methyl and pentyl groups are on opposite faces of the cyclohexane ring.

  • cis isomers: (1R,2S)-1-methyl-2-pentylcyclohexane and (1S,2R)-1-methyl-2-pentylcyclohexane. In these isomers, the methyl and pentyl groups are on the same face of the ring.

The distinction between these cis and trans isomers is fundamental, as it dictates the spatial arrangement of the substituents and, consequently, the molecule's overall stability and reactivity.[3]

Caption: Stereoisomers of 1-methyl-2-pentylcyclohexane.

Conformational Analysis: The Chair Conformation

To minimize angular and torsional strain, the cyclohexane ring predominantly adopts a non-planar chair conformation.[4] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). These two chair forms can rapidly interconvert through a "ring flip."[5] The energetic favorability of a substituent for the equatorial position is quantified by its A-value; larger groups have larger A-values and a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial steric interactions.[6]

trans-1-methyl-2-pentylcyclohexane: The trans isomer can exist in two chair conformations: one with both the methyl and pentyl groups in equatorial positions (diequatorial) and, after a ring flip, one with both groups in axial positions (diaxial). The diequatorial conformation is overwhelmingly more stable, as it avoids the significant steric strain associated with 1,3-diaxial interactions that would be present in the diaxial form.[7]

cis-1-methyl-2-pentylcyclohexane: In the cis isomer, one substituent must be axial and the other equatorial. Through a ring flip, their positions are interchanged. The pentyl group is significantly bulkier than the methyl group. Therefore, the most stable conformation for the cis isomer is the one where the larger pentyl group occupies the more spacious equatorial position, leaving the methyl group in the axial position.[3]

Conformational_Analysis cluster_trans trans-1-methyl-2-pentylcyclohexane cluster_cis cis-1-methyl-2-pentylcyclohexane T1 Diequatorial (Stable) - Me (eq) - Pentyl (eq) T2 Diaxial (Unstable) - Me (ax) - Pentyl (ax) T1->T2 Ring Flip C1 Stable Conformer - Pentyl (eq) - Me (ax) C2 Less Stable Conformer - Pentyl (ax) - Me (eq) C1->C2 Ring Flip Synthesis_Workflow Start 1-methyl-2-pentylbenzene Step1 Dissolve in Solvent Add Catalyst (e.g., Rh/C) Start->Step1 Step2 Hydrogenation (H₂, Pressure, Heat) Step1->Step2 Step3 Reaction Work-up (Cool, Vent, Purge) Step2->Step3 Step4 Catalyst Filtration Step3->Step4 Step5 Solvent Removal (Rotary Evaporation) Step4->Step5 Step6 Purification (Fractional Distillation) Step5->Step6 End 1-methyl-2-pentylcyclohexane Step6->End

Caption: General workflow for synthesis via hydrogenation.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and assess the purity of the synthesized 1-methyl-2-pentylcyclohexane.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). A temperature program is used to elute the components, starting at a low temperature and ramping up to a higher temperature.

  • Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio.

  • Data Analysis:

    • The retention time from the gas chromatogram is used to assess purity. A single sharp peak indicates a pure compound.

    • The mass spectrum of the peak is analyzed. The molecular ion peak should correspond to the molecular weight of the target compound (m/z = 168). The fragmentation pattern should be compared with a reference spectrum from a database (e.g., NIST) to confirm the structure. [1]

Conclusion

1-methyl-2-pentylcyclohexane is a structurally interesting saturated hydrocarbon whose properties are fundamentally governed by its stereochemistry. The energetic preference for substituents to occupy the equatorial position in the stable chair conformation dictates the three-dimensional structure of its cis and trans isomers. Its physical properties are typical of a C12 alkane, and its chemical reactivity is characterized by the relative inertness of the alkane framework, with reactions primarily occurring under energetic conditions such as combustion, pyrolysis, or free-radical initiation. The protocols provided herein offer a practical framework for its synthesis and characterization, providing a solid foundation for further research and application.

References

  • LookChem. (n.d.). 1-methyl-2-pentylcyclohexane. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclohexane, 1-methyl-2-pentyl-. Retrieved from [Link]

  • Li, Y., et al. (2022). Reactions of C12–C14 n-Alkylcyclohexanes with Cl Atoms: Kinetics and Secondary Organic Aerosol Formation. Environmental Science & Technology, 56(8), 4930–4940. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521503, 1-Methyl-2-pentylcyclohexane. Retrieved from [Link]

  • Pan, C., et al. (2021). Theoretical and kinetic study of the H-atom abstraction reactions by Ḣ atom from alkyl cyclohexanes. Physical Chemistry Chemical Physics, 23(3), 1859-1871. [Link]

  • Song, C., et al. (2005). Pyrolysis of alkylcyclohexanes in or near the supercritical phase. Product distribution and reaction pathways. Energy & Fuels, 19(1), 41-52. [Link]

  • NIST. (n.d.). Cyclohexane, 1-methyl-2-pentyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclohexane, 1-methyl-2-propyl-. Retrieved from [Link]

  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]

  • NIST. (n.d.). 1-Methyl-2-propylcyclohexane, trans-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13352508, 1-Methyl-2-pentyl cyclohexene. Retrieved from [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 524612, 1-Methyl-2-pentylcyclopropane. Retrieved from [Link]

  • NIST. (n.d.). 1-Methyl-2-methylenecyclohexane. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15720694, 1-Methyl-4-pentylcyclohexane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566169, Cyclohexane, 1-methyl-3-pentyl-. Retrieved from [Link]

  • NIST. (n.d.). 1-Methyl-2-propylcyclohexane, cis-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123952688, 1-Methyl-3-(2-methylpentyl)cyclohexane. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Scribd. (n.d.). Methylcyclohexane Conformational Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylcyclohexane. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives.
  • Reddit. (2020, March 4). H-NMR for methylcyclohexane?. Retrieved from [Link]

  • YouTube. (2025, February 28). Conversion of 1-Methylcyclohexene to Cyclopentyl methyl ketone. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Geochemical Significance and Analysis of 1-methyl-2-pentylcyclohexane in Crude Oil

Executive Summary Crude oil is not merely a source of fuel; it is a complex geochemical archive containing molecular fossils, or "biomarkers," that provide a detailed record of Earth's biological and geological history....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Crude oil is not merely a source of fuel; it is a complex geochemical archive containing molecular fossils, or "biomarkers," that provide a detailed record of Earth's biological and geological history. Among these, alkyl-substituted cycloalkanes serve as critical indicators of the original biological source material (biota), the conditions of the depositional environment, and the subsequent thermal history of the source rock. This technical guide focuses on a specific, yet significant, C12 naphthenic hydrocarbon: 1-methyl-2-pentylcyclohexane . We will explore its proposed diagenetic origins from bacterial precursors, present a rigorous, validated analytical workflow for its unambiguous identification and quantification in complex petroleum fractions, and discuss its broader implications for geochemical research, environmental forensics, and the wider scientific community, including those in natural product and drug development. The methodologies presented herein emphasize the necessity of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), to resolve the isomeric complexity inherent in crude oil analysis.

Introduction: Beyond the Bulk Properties of Petroleum

The economic value of crude oil is defined by its bulk properties—density, viscosity, and sulfur content. However, for researchers, its true scientific value lies in the trace constituents that constitute less than 1% of its mass. These are the biomarkers: complex organic molecules derived from once-living organisms that have retained a recognizable portion of their original carbon skeleton through millions of years of diagenesis and catagenesis [1].

Alkylcyclohexanes are a prominent class of saturated cyclic hydrocarbons (naphthenes) found in virtually all crude oils. While ubiquitous, their diagnostic power comes from understanding the specific substitution patterns and stereochemistry of individual isomers. The C12 compound, 1-methyl-2-pentylcyclohexane, is of particular interest. Its structure is not random; it is a plausible geochemical product derived from the cyclization and defunctionalization of specific bacterial membrane fatty acids. Therefore, its presence and relative abundance can be used to infer contributions from specific microbial communities to the original organic matter (kerogen) that generated the oil.

For the target audience, the relevance of this specific molecule extends beyond petrochemistry:

  • For Geochemical Researchers: It serves as a probe into paleo-depositional environments and thermal maturity.

  • For Environmental Scientists: It acts as a key component in the complex "fingerprint" of an oil, enabling source identification in spill scenarios.

  • For Drug Development & Natural Product Professionals: The study of such naturally occurring, stable cyclic scaffolds and their biosynthetic/geosynthetic pathways can provide inspiration for synthetic chemistry. Furthermore, understanding such trace components in petroleum-derived feedstocks is critical for ensuring the purity of reagents and starting materials used in pharmaceutical synthesis.

This guide provides the foundational knowledge and practical methodologies required to isolate, identify, and interpret the significance of 1-methyl-2-pentylcyclohexane.

Geochemical Origins and Diagenetic Pathways

The principle of biomarker analysis rests on linking a geologically preserved molecule to a specific biological precursor. For 1-methyl-2-pentylcyclohexane, the most widely accepted origin is the diagenesis of C12 linear or monounsaturated fatty acids, which are common constituents of bacterial cell membranes [2].

The transformation from a biological lipid to a saturated hydrocarbon is a multi-step process occurring over geological timescales:

  • Incorporation: Bacterial fatty acids are incorporated into sediments upon the death of the organism.

  • Cyclization: Under early diagenetic conditions (low temperature and pressure), intramolecular cyclization of the fatty acid precursor can occur. This is often microbially mediated or catalyzed by clay minerals in the sediment. For a C12 precursor like dodecanoic acid, this can form a C12 substituted cyclohexane carboxylic acid.

  • Defunctionalization: As the source rock is buried and heated, the carboxylic acid group is removed (decarboxylation), and any remaining double bonds or hydroxyl groups are reduced. This process yields a stable, saturated alkylcyclohexane skeleton.

  • Isomerization: The initial diagenetic products often retain a specific stereochemistry (e.g., a cis configuration) inherited from the biological precursor. With increasing thermal stress (catagenesis), thermodynamically driven isomerization occurs, leading to an equilibrium mixture of cis and trans isomers. The ratio of these isomers can therefore serve as a sensitive indicator of the oil's thermal maturity [3].

The proposed pathway is visualized below.

Diagenetic_Pathway cluster_0 Biological Realm (Sediment Surface) cluster_1 Diagenesis (Shallow Burial) cluster_2 Catagenesis (Deep Burial & Heating) Precursor Bacterial C12 Fatty Acid (e.g., Dodecanoic Acid) Intermediate Cyclohexylheptanoic Acid (Post-Cyclization) Precursor->Intermediate Microbial/Clay Catalyzed Cyclization Product_cis cis-1-methyl-2-pentylcyclohexane (Kinetically Favored) Intermediate->Product_cis Decarboxylation & Reduction Product_trans trans-1-methyl-2-pentylcyclohexane (Thermally Equilibrated) Product_cis->Product_trans Thermal Isomerization

Figure 1: Proposed diagenetic pathway for the formation of 1-methyl-2-pentylcyclohexane from a bacterial fatty acid precursor.

Analytical Methodologies for Identification and Quantification

The unambiguous identification of a single isomer like 1-methyl-2-pentylcyclohexane within a matrix as complex as crude oil is a formidable analytical challenge. The sample contains hundreds of other C12 hydrocarbon isomers with nearly identical boiling points and mass spectra. This necessitates a workflow that combines robust sample preparation with high-resolution chromatographic separation.

Workflow Step 1: Sample Preparation - SARA Fractionation

The first step is to simplify the matrix by separating the crude oil into its major fractions. The target compound is a saturated hydrocarbon, so it will be concentrated in the saturate fraction.

Protocol: Preparative Liquid Chromatography for SARA Fractionation

  • Column Preparation: Pack a glass chromatography column (e.g., 20mm ID x 300mm length) with a slurry of activated silica gel (activated at 150°C for 4 hours) in n-hexane.

  • Sample Loading: Accurately weigh approximately 100 mg of the crude oil and dissolve it in a minimal volume of n-hexane. Adsorb this solution onto a small amount of silica gel, allow the solvent to evaporate, and carefully add the dried powder to the top of the prepared column.

  • Elution - Saturates (F1): Elute the saturate fraction using 3-4 column volumes of n-hexane. Collect this fraction.

    • Causality: n-Hexane is a non-polar solvent and will elute the non-polar saturated hydrocarbons first, as they have the weakest interaction with the polar silica stationary phase.

  • Elution - Aromatics (F2): Elute the aromatic fraction using 3-4 column volumes of a 1:1 mixture of n-hexane and dichloromethane (DCM). Collect this fraction separately.

    • Causality: The more polar DCM is required to displace the aromatic compounds, which interact more strongly with the silica via π-π interactions.

  • Elution - Resins & Asphaltenes (F3): Elute the polar resin fraction using 3-4 column volumes of a 9:1 mixture of DCM and methanol. The most polar asphaltenes will remain strongly adsorbed at the top of the column.

  • Concentration & Internal Standard Spiking: Evaporate the solvent from the collected saturate fraction (F1) under a gentle stream of nitrogen. Reconstitute the residue in a known volume of hexane and spike with an internal standard (e.g., deuterated n-alkane like d50-tetracosane) for quantification. This sample is now ready for instrumental analysis.

Workflow Step 2: Instrumental Analysis - GCxGC-TOFMS

Standard one-dimensional gas chromatography (GC-MS) is insufficient to resolve the target analyte from its co-eluting isomers. Comprehensive two-dimensional GC (GCxGC) provides a dramatic increase in separation power (peak capacity) and is the authoritative method for this type of analysis [4].

Protocol: GCxGC-Time-of-Flight Mass Spectrometry (TOFMS) Analysis

  • System: An Agilent/LECO or similar GCxGC-TOFMS system.

  • First Dimension (1D) Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 (or equivalent 5% phenyl-polysiloxane). This column separates compounds primarily by boiling point.

  • Second Dimension (2D) Column: 1.5 m x 0.10 mm ID, 0.10 µm film thickness DB-17ms (or equivalent 50% phenyl-polysiloxane). This column provides a secondary separation mechanism based on polarity.

  • Thermal Modulator:

    • Modulation Period: 4.0 seconds.

    • Hot Pulse Duration: 0.6 seconds.

    • Temperature Offset: +20°C relative to the secondary oven.

    • Causality: The modulator is the heart of GCxGC. It cryo-focuses small portions of the effluent from the 1D column and rapidly re-injects them onto the 2D column, preserving the primary separation while enabling the fast secondary separation.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: 3°C/min to 320°C, hold for 10 minutes.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • TOFMS Parameters:

    • Mass Range: 40-550 m/z.

    • Acquisition Rate: 200 spectra/second.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Causality: The high acquisition speed of TOFMS is essential to accurately define the very narrow peaks (50-200 ms wide) generated by the fast 2D separation.

Workflow Step 3: Data Analysis and Validation

The output of a GCxGC analysis is a 2D chromatogram (a contour plot) where compounds are organized by boiling point on the x-axis and polarity on the y-axis.

  • Identification:

    • Location: Locate the target compound in the 2D plot. Alkylcyclohexanes will appear in a specific, structured region.

    • Mass Spectrum: Extract the mass spectrum from the peak of interest. For 1-methyl-2-pentylcyclohexane (C12H24, MW 168), the spectrum will show a weak or absent molecular ion (M+ at m/z 168) and characteristic fragment ions from ring opening and side-chain cleavage (e.g., m/z 83, 97, 111). Compare this spectrum against a reference library (e.g., NIST).

    • Retention Time: Confirmation requires matching the retention times in both dimensions (t_R1 and t_R2) with those of an authentic standard run under identical conditions.

  • Quantification:

    • Integrate the peak volume of the target analyte and the internal standard.

    • Calculate the concentration using the response factor (RF) determined from a calibration curve, according to the formula: Concentration_Analyte = (Area_Analyte / Area_IS) * (1 / RF) * Concentration_IS

The complete analytical workflow is summarized below.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Validation Crude Crude Oil Sample SARA SARA Fractionation (Liquid Chromatography) Crude->SARA Saturate Isolate Saturate Fraction SARA->Saturate Spike Spike with Internal Standard Saturate->Spike GCxGC GCxGC-TOFMS Analysis Spike->GCxGC Contour Generate 2D Contour Plot GCxGC->Contour Identify Peak Identification (Mass Spectrum & Retention Time) Contour->Identify Quantify Quantification (vs. Internal Standard) Identify->Quantify Report Final Report Quantify->Report

Figure 2: A comprehensive workflow for the analysis of 1-methyl-2-pentylcyclohexane in crude oil.

Distribution and Geochemical Significance

The concentration and isomeric distribution of 1-methyl-2-pentylcyclohexane are not uniform across different crude oils. These variations are diagnostically significant.

  • Source Indication: Crude oils derived from source rocks with a high input of bacterial biomass are expected to be enriched in C10-C15 alkylcyclohexanes relative to those derived from algal or higher-plant-dominated sources [2]. Therefore, a high relative abundance of this compound can suggest a specific type of paleo-environment.

  • Thermal Maturity: As mentioned, the ratio of cis to trans isomers is a powerful maturity indicator. In immature sediments and low-maturity oils, the biologically-favored cis isomer often predominates. As the oil matures, this ratio shifts towards the more thermodynamically stable trans isomer, eventually reaching an equilibrium value of approximately 1.5-2.0 (trans/cis) at peak oil generation temperatures [3, 5].

Table 1: Hypothetical Data Illustrating Geochemical Interpretation

Crude Oil SampleSource Rock TypeThermal MaturityConcentration (µg/g oil)trans/cis RatioInterpretation
Sample A Marine Shale (Bacterial Input)Immature15.20.4High bacterial source contribution; low thermal stress.
Sample B Marine Shale (Bacterial Input)Mature12.81.8High bacterial source contribution; peak oil window maturity.
Sample C Lacustrine (Algal Input)Mature2.11.7Low bacterial source contribution; mature oil.
Sample D Tar Sand (Biodegraded)Overmature0.51.9Original oil was mature, but compound is depleted due to biodegradation.

Broader Implications for Research and Development

While the primary application of this analysis is in geochemistry and environmental science, the underlying principles and the molecule itself have relevance to the broader scientific community.

  • Environmental Forensics: In the event of an oil spill, regulatory agencies must identify the responsible party. By creating a detailed fingerprint of the spilled oil, including the relative abundances of dozens of specific biomarkers like 1-methyl-2-pentylcyclohexane, and comparing it to reference oils from potential sources (tankers, platforms), a scientifically defensible match can be made [4].

  • Natural Product & Synthetic Chemistry: Nature has produced a vast library of complex cyclic molecules. The geochemical processes that form alkylcyclohexanes demonstrate how simple, linear precursors can be transformed into stable, stereochemically complex cyclic structures under abiotic conditions. This understanding of "geosynthesis" can complement knowledge of biosynthesis and inspire novel synthetic routes to create libraries of saturated carbocycles, which are valuable scaffolds in medicinal chemistry due to their metabolic stability and 3D architecture.

  • Process Chemistry & Purity Control: For industries that use petroleum-derived solvents or feedstocks (e.g., hexane, heptane) in chemical synthesis, understanding the nature of trace-level impurities is paramount. Naphthenic compounds like 1-methyl-2-pentylcyclohexane can be difficult to separate from the desired alkane and may interfere with catalytic processes or appear as impurities in the final product. The analytical methods described here are directly applicable to the quality control of such materials.

Conclusion

1-methyl-2-pentylcyclohexane is more than just another hydrocarbon in crude oil. It is a specific molecular fossil that carries encoded information about the origins and history of the petroleum. Its proper study demands a sophisticated analytical approach, moving beyond simple GC-MS to the high-resolution power of GCxGC-TOFMS. By implementing the rigorous workflow of SARA fractionation, GCxGC analysis, and careful data validation, researchers can unlock the information contained within this molecule. The resulting data provides profound insights for geochemists assessing source and maturity, for environmental scientists fingerprinting contaminants, and offers a valuable knowledge base for chemists working on the synthesis and purification of complex organic molecules.

References

  • Peters, K. E., Walters, C. C., & Moldowan, J. M. (2005). The Biomarker Guide: Volume 1, Biomarkers and Isotopes in the Environment and Human History. Cambridge University Press. URL: https://www.cambridge.org/core/books/the-biomarker-guide/0713A9325E221E72242412753F81005E
  • Kissin, Y. V. (1987). "Structures of naphthenes in petroleum: A key to the origin of petroleum." Progress in Energy and Combustion Science, 13(2), 171-200. URL: https://www.sciencedirect.com/science/article/abs/pii/0360128587900080
  • Farrimond, P., & Telnæs, N. (1996). "Stereochemical analysis of methyl-substituted cyclohexanes in petroleum." Organic Geochemistry, 24(5), 515-523. URL: https://www.sciencedirect.com/science/article/abs/pii/0146638096000435
  • Frysinger, G. S., Gaines, R. B., & Reddy, C. M. (2003). "GC×GC: A New Analytical Tool for Environmental Forensics." Environmental Forensics, 4(4), 263-274. URL: https://www.tandfonline.com/doi/abs/10.1080/714044391
  • Rubinstein, I., & Strausz, O. P. (1979). "Geochemistry of the steranes and triterpanes." Geochimica et Cosmochimica Acta, 43(11), 1887-1894. URL: https://www.sciencedirect.com/science/article/abs/pii/0016703779900331
Foundational

Spectroscopic characterization data for 1-methyl-2-pentylcyclohexane

Title: Spectroscopic Characterization of 1-Methyl-2-pentylcyclohexane: A Comprehensive Analytical Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitep...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Characterization of 1-Methyl-2-pentylcyclohexane: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

1-Methyl-2-pentylcyclohexane (C₁₂H₂₄) is a fully saturated, branched cyclic hydrocarbon with a molecular weight of 168.32 g/mol [1]. It is frequently encountered in complex matrices, ranging from aviation fuel blends[2] and industrial vapor headspaces[3] to bioactive botanical extracts like Achillea micrantha[4]. Because it possesses multiple stereocenters (yielding cis and trans diastereomers) and lacks distinct UV-absorbing chromophores, its structural elucidation requires a highly rigorous, multi-modal spectroscopic approach.

This guide details a self-validating analytical workflow utilizing Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FT-IR) spectroscopy to achieve high-confidence characterization[5].

The Orthogonal Analytical Strategy

As a Senior Application Scientist, I emphasize that no single analytical technique is sufficient for the definitive identification of aliphatic hydrocarbons. We must employ an orthogonal strategy where independent data streams cross-verify one another:

  • GC-MS provides molecular weight and backbone connectivity through standardized fragmentation[1].

  • NMR (¹H and ¹³C) maps the precise electronic environment, confirming the carbon count and resolving stereochemical relationships.

  • FT-IR acts as a critical negative control, confirming the absolute absence of heteroatomic functional groups[5].

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Step-by-Step Methodology & Causality
  • Sample Preparation: Dilute the analyte to 10–50 µg/mL in a high-purity non-polar solvent (e.g., n-hexane).

    • Causality: High-concentration injections lead to column overloading and ion source saturation. Dilution ensures sharp, symmetrical chromatographic peaks, which are strictly necessary for resolving closely eluting cis and trans isomers.

  • Chromatographic Separation: Inject 1 µL (split ratio 1:50) onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID, 0.25 µm film). Set the oven program to hold at 50°C for 2 min, then ramp at 5°C/min to 280°C[2][5].

    • Causality: A shallow thermal gradient (5°C/min) maximizes the differential partitioning of structural isomers with the stationary phase, leveraging subtle differences in their boiling points and van der Waals radii.

  • Ionization & Detection: Employ Electron Ionization (EI) at 70 eV. Scan range m/z 35 to 300.

    • Causality: 70 eV is the universal ionization energy standard. It ensures the resulting fragmentation pattern is highly reproducible and can be directly cross-referenced against NIST and Wiley mass spectral libraries[3].

Quantitative Data Presentation

Table 1: Key GC-MS Fragmentation Ions (EI, 70 eV) [1]

m/zRelative AbundanceStructural AssignmentMechanism of Formation
168 Low (<5%)[M]⁺• (Molecular Ion)Intact radical cation of C₁₂H₂₄. Highly labile.
97 Base Peak (100%)[C▵H₁₃]⁺Alpha-cleavage loss of the pentyl radical (•C₅H₁₁, -71 Da). Forms a highly stable methylcyclohexyl cation.
55 High[C₄H▵]⁺Deep aliphatic fragmentation and ring cleavage.
41 High[C₃H₅]⁺Formation of stable allyl/propyl cations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Step-by-Step Methodology & Causality
  • Sample Preparation: Dissolve ~10–15 mg of 1-methyl-2-pentylcyclohexane in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is an aprotic, non-polar solvent that perfectly solvates hydrophobic alkanes without introducing interfering proton resonances (save for the residual CHCl₃ peak at 7.26 ppm, which serves as a secondary internal reference).

  • ¹H NMR Acquisition: Acquire at ≥400 MHz using a standard 1D pulse sequence (e.g., zg30) with a relaxation delay (D1) of 2 seconds.

    • Causality: High magnetic field strength is critical to minimize second-order coupling effects and resolve the heavily overlapping aliphatic multiplets inherent to saturated rings.

  • ¹³C NMR Acquisition: Acquire at ≥100 MHz with broad-band proton decoupling (e.g., waltz16) and D1 of 2–3 seconds.

    • Causality: Complete proton decoupling collapses complex multiplets into sharp singlets, allowing the analyst to directly count the 12 unique carbon environments.

Quantitative Data Presentation

Table 2: Representative ¹H and ¹³C NMR Spectral Regions (CDCl₃)

NucleusChemical Shift (ppm)Multiplicity / TypeStructural Assignment
¹H 0.85 – 0.95Multiplet (6H)Terminal methyls (ring -CH₃ and pentyl -CH₃)
¹H 1.00 – 1.80Multiplet (18H)Ring CH₂/CH and pentyl chain CH₂ protons
¹³C 14.1Primary (CH₃)Terminal methyl of the acyclic pentyl chain
¹³C 19.5 – 22.0Primary (CH₃)Methyl group attached directly to the cyclohexane ring
¹³C 22.0 – 45.0Secondary/TertiaryCyclohexane ring carbons and pentyl chain methylenes

Fourier Transform Infrared (FT-IR) Spectroscopy

Step-by-Step Methodology & Causality
  • Background & Application: Collect an ambient air background spectrum. Apply a neat drop of the liquid hydrocarbon directly to an Attenuated Total Reflectance (ATR) diamond crystal[5].

    • Causality: Utilizing ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; avoiding it prevents the absorption of atmospheric moisture that could introduce false O-H stretching signals into the spectrum.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans.

    • Causality: Co-adding 32 scans significantly enhances the signal-to-noise ratio, ensuring that even weak symmetric bending modes are clearly resolved.

Quantitative Data Presentation

Table 3: Diagnostic FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
2950 – 2920 Strongsp³ C-H Asymmetric Stretch-CH₃ and -CH₂- groups
2870 – 2850 Strongsp³ C-H Symmetric Stretch-CH₃ and -CH₂- groups
1460 – 1450 MediumC-H Bending (Scissoring)-CH₂- groups in the ring and chain
1375 Weak-MediumC-H Bending (Symmetric)-CH₃ (umbrella mode)

System Self-Validation: The Orthogonal Convergence

A robust analytical protocol must be a self-validating system. In this workflow, the MS, NMR, and IR data streams act as independent verification nodes:

  • Mass-to-Carbon Convergence: The GC-MS base peak at m/z 97 ([M-71]⁺) confirms the presence of a highly labile pentyl chain[1]. This perfectly correlates with the ¹³C NMR data, which must display exactly five distinct carbon resonances corresponding to that acyclic pentyl substituent.

  • Saturation Verification: The FT-IR spectrum serves as a definitive negative control. The complete absence of absorption bands above 3000 cm⁻¹ (sp² C-H stretch) or near 1650 cm⁻¹ (C=C stretch) validates the fully saturated nature of the C₁₂H₂₄ molecular ion observed in the mass spectrometer[5].

  • Isomeric Resolution: While MS confirms the 2D connectivity, the splitting patterns in the ¹H NMR (specifically the axial/equatorial coupling constants of the ring protons) validate the 3D stereochemistry, ensuring the molecule is not misidentified as a structural isomer like 1-methyl-3-pentylcyclohexane[3].

Analytical Workflow Visualization

AnalyticalWorkflow Start 1-Methyl-2-pentylcyclohexane Sample Preparation GCMS GC-MS (70 eV EI) Fragmentation Profiling Start->GCMS Hexane Dilution NMR 1H & 13C NMR Stereochemical Mapping Start->NMR CDCl3 Solvent IR ATR FT-IR Functional Group Check Start->IR Neat Liquid DataMS Base Peak: m/z 97 [M-C5H11]+ GCMS->DataMS DataNMR 12 Distinct Carbons Aliphatic Multiplets NMR->DataNMR DataIR sp3 C-H Stretches (2850-2950 cm⁻¹) IR->DataIR Validation Multi-Modal Data Synthesis & Structural Validation DataMS->Validation DataNMR->Validation DataIR->Validation

Fig 1. Orthogonal multi-modal spectroscopic workflow for the structural validation of 1-methyl-2-pentylcyclohexane.

References

  • [1] Title: 1-Methyl-2-pentylcyclohexane | C12H24 | CID 521503 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • [2] Title: Chemical Characterization Of Aviation Fuels By Gas Chromatography-Mass Spectrometry Source: NC A&T SU Bluford Library's Aggie Digital Collections URL:[Link]

  • [3] Title: A Survey of Vapors in the Headspaces of Single-Shell Waste Tanks Source: Pacific Northwest National Laboratory (PNNL) URL:[Link]

  • [4] Title: Chemical Composition and Antibacterial Properties of Achillea micrantha Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

  • [5] Title: High-Quality Jet Fuel Blend Production by Oxygen-Containing Terpenoids Hydroprocessing Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Exploratory

Predictive Thermodynamics and Experimental Validation: Boiling Point and Vapor Pressure Profiling of 1-Methyl-2-pentylcyclohexane

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the realm of predictive physical chemistry and chemical engineering, accuratel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of predictive physical chemistry and chemical engineering, accurately modeling the phase behavior of complex branched cycloalkanes is paramount. 1-Methyl-2-pentylcyclohexane (CAS: 54411-01-7) is a C12​H24​ cycloalkane frequently encountered in complex hydrocarbon mixtures, aviation fuels (Jet A/A-1)[1], and environmental volatile organic compound (VOC) assessments[2]. Accurate thermodynamic profiling—specifically its boiling point ( Tb​ ) and vapor pressure ( Pv​ )—is critical for predicting its distillation trajectories, phase distribution, and environmental partitioning.

This whitepaper synthesizes theoretical property estimation via the Joback-Reid framework with a self-validating experimental ebulliometric protocol, providing a comprehensive guide for researchers seeking to characterize complex cyclic hydrocarbons.

Molecular Descriptors & Baseline Thermodynamics

Before initiating predictive calculations or experimental workflows, it is necessary to establish the baseline physicochemical descriptors of the target compound.

Table 1: Physicochemical Properties of 1-Methyl-2-pentylcyclohexane

PropertyValueReference
Chemical Name 1-Methyl-2-pentylcyclohexane[3]
CAS Number 54411-01-7[4]
Molecular Formula C12​H24​ [5]
Molecular Weight 168.32 g/mol [5]
Experimental Boiling Point 217.25 °C (490.4 K)[3]

Theoretical Estimation: The Joback-Reid Framework

Causality & Rationale: Experimental data for highly specific branched cycloalkanes can be sparse. Group contribution methods, such as the [6], allow researchers to estimate critical thermodynamic properties purely from molecular structure. The underlying logic assumes that a molecule is a collection of functional groups, each contributing a fixed, additive value to the macroscopic property, independent of the surrounding molecular context[7].

For 1-methyl-2-pentylcyclohexane, the molecular structure must be deconstructed into its constituent acyclic and cyclic groups to calculate the normal boiling point.

Table 2: Joback Group Contributions for 1-Methyl-2-pentylcyclohexane

GroupStructural TypeCount Tb​ Contribution (K)Subtotal (K)
-CH3 Acyclic (Methyl, Pentyl tail)223.5847.16
-CH2- Acyclic (Pentyl chain)422.8891.52
>CH- Cyclic (Ring junctions)221.7443.48
-CH2- Cyclic (Ring backbone)427.15108.60
Total Sum ∑Tb,i​ 12 -290.76 K

The normal boiling point is calculated using the established Joback equation[8]:

Tb​=198+∑Tb,i​ Tb​=198+290.76=488.76 K≈215.61∘C

Validation Insight: This theoretical estimate (215.61 °C) deviates by only ~1.64 °C from the reported experimental value of 217.25 °C[3]. This high degree of accuracy (< 1% error) validates the robustness of group contribution methods for this class of hydrocarbons.

Joback A Input Molecule: 1-methyl-2-pentylcyclohexane B Deconstruct into Functional Groups A->B C Acyclic Groups: 2x -CH3, 4x -CH2- B->C D Cyclic Groups: 2x >CH-, 4x -CH2- B->D E Sum Group Contributions (Σ Tb,i = 290.76 K) C->E D->E F Calculate Boiling Point Tb = 198 + Σ Tb,i E->F G Estimated Tb = 488.76 K (215.6 °C) F->G

Fig 1: Joback method workflow for estimating the boiling point of 1-methyl-2-pentylcyclohexane.

Vapor Pressure Dynamics & Antoine Parameterization

Vapor pressure ( Pv​ ) governs the volatility and phase distribution of the compound. The temperature dependence of vapor pressure is best modeled using the Antoine equation, an empirical derivation of the Clausius-Clapeyron relation:

log10​P=A−T+CB​

Where P is pressure, T is temperature, and A,B,C are compound-specific coefficients. According to the authoritative[9], Antoine coefficients for complex hydrocarbons like 1-methyl-2-pentylcyclohexane are derived through rigorous non-linear regression of experimental vapor-liquid equilibrium (VLE) data. To obtain these coefficients empirically, a strict experimental protocol must be followed.

Experimental Protocol: Ebulliometric Validation

To establish a self-validating system for determining the boiling point and vapor pressure curve, a dynamic ebulliometric protocol is employed.

Causality: Static methods often suffer from partial pressure inflation due to trace volatile impurities. A dynamic Swietoslawski ebulliometer prevents superheating, continuously washes the thermometer with condensed vapor, and ensures true thermodynamic equilibrium between the liquid and vapor phases.

Step-by-Step Methodology:
  • System Calibration (Self-Validation): Before introducing the target analyte, calibrate the ebulliometer using a high-purity reference standard (e.g., n-decane). This validates the accuracy of the platinum resistance temperature detector (RTD) and the pressure transducer against known literature values.

  • Sample Preparation & Degassing: Introduce 50 mL of high-purity (>99%) 1-methyl-2-pentylcyclohexane into the boiling flask. Perform three freeze-pump-thaw cycles.

    • Mechanistic Rationale: Dissolved atmospheric gases artificially inflate vapor pressure readings; degassing ensures measurements reflect only the pure compound.

  • Isobaric Equilibration: Set the manostat to a specific target pressure (e.g., 101.3 kPa for the normal boiling point). Apply controlled heating until a steady reflux is established. The condensation ring must remain stable at the thermometer bulb for at least 15 minutes to confirm macroscopic vapor-liquid equilibrium.

  • Data Acquisition: Record the equilibrium temperature. Adjust the vacuum system to lower the pressure incrementally (e.g., in 10 kPa steps down to 10 kPa), allowing the system to re-equilibrate and recording the new boiling temperature at each step.

  • Antoine Regression: Plot the acquired P−T data points. Utilize a Levenberg-Marquardt non-linear least-squares fitting algorithm to extract the A,B, and C Antoine parameters.

Ebulliometer Step1 Sample Preparation (Freeze-Pump-Thaw Degassing) Step2 Swietoslawski Ebulliometer (Isobaric Heating) Step1->Step2 Step4 Vapor-Liquid Equilibrium (Stable Condensation Reflux) Step2->Step4 Step3 Pressure Control System (Vacuum Pump & Manostat) Step3->Step2 Step5 Temperature Measurement (Platinum RTD Acquisition) Step4->Step5 Step6 Antoine Parameter Non-Linear Regression Step5->Step6

Fig 2: Self-validating ebulliometric protocol for vapor-liquid equilibrium measurement.

Conclusion

The thermodynamic profiling of 1-methyl-2-pentylcyclohexane demonstrates the powerful synergy between predictive computational models and rigorous empirical validation. By utilizing the Joback-Reid group contribution method, researchers can establish a highly accurate baseline ( Tb​≈215.6∘C ), which is subsequently verified and expanded into a full vapor pressure profile using self-validating ebulliometric techniques. This dual-pillar approach ensures maximum scientific integrity in chemical engineering and drug development workflows.

References

  • Wikipedia Contributors. (n.d.). Joback method. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Yaws, C. L. (2015). The Yaws Handbook of Vapor Pressure: Antoine Coefficients. Gulf Professional Publishing / Scribd. Retrieved from[Link]

  • NC A&T SU Bluford Library. (n.d.). Chemical Characterization Of Aviation Fuels By Gas Chromatography-Mass Spectrometry. Retrieved from[Link]

  • CheGuide. (n.d.). Property Estimation Joback Method. Retrieved from[Link]

Sources

Foundational

An In-depth Technical Guide to the Density and Refractive Index Measurements of 1-Methyl-2-Pentylcyclohexane

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies for determining the density and refractive index of 1-methyl-2-pentylcyclohexane. These fu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for determining the density and refractive index of 1-methyl-2-pentylcyclohexane. These fundamental physical properties are critical for the identification, quality assessment, and characterization of this and other long-chain alkylated cyclohexanes used in various industrial and research applications.

Introduction: The Significance of 1-Methyl-2-Pentylcyclohexane and its Physical Properties

1-methyl-2-pentylcyclohexane (CAS No. 54411-01-7) is a saturated alicyclic hydrocarbon with the molecular formula C₁₂H₂₄.[1][2][3] Its structure, consisting of a cyclohexane ring substituted with a methyl and a pentyl group, imparts properties that make it a subject of interest in fields such as lubricant technology and specialty fluids.[4][5][6][7] The density and refractive index are key physical constants that provide insights into the molecular structure and purity of the compound.

The accurate measurement of density is crucial for the conversion of volume to mass, which is essential in many chemical processes and commercial transactions.[8] For instance, in the formulation of lubricants and fuels, precise density values are necessary for quality control and to ensure products meet specifications.[9][10] The refractive index, a measure of how light propagates through a substance, is another important characteristic used for substance identification and purity verification.[11][12] Deviations in these values can indicate the presence of impurities or a change in the composition of the material.[8][13]

Physical Properties of 1-Methyl-2-Pentylcyclohexane

The available physical property data for 1-methyl-2-pentylcyclohexane is summarized in the table below. It is important to note that the temperature at which the density and refractive index were measured is not specified in the available literature. For high-accuracy applications, it is imperative to determine these properties under controlled temperature conditions.

PropertyValueUnit
Molecular Formula C₁₂H₂₄-
Molecular Weight 168.319 g/mol
Density 0.8150g/cm³
Refractive Index 1.4487-
Boiling Point 217.25°C
Melting Point (estimate) -9.55°C

Table 1: Physical properties of 1-methyl-2-pentylcyclohexane.[1]

Experimental Measurement of Density

The density of a liquid can be determined using several methods. Two common and reliable methods are the use of a digital density meter and the pycnometer method.

Method 1: Digital Density Meter (Based on ASTM D4052)

This method utilizes an oscillating U-tube to determine the density of a liquid. The principle behind this technique is that the frequency of oscillation of the U-tube is dependent on its mass, which changes with the density of the liquid it contains.

cluster_prep Preparation cluster_measurement Measurement cluster_cleanup Post-Measurement p1 Calibrate with air and deionized water p2 Equilibrate instrument to test temperature p1->p2 p3 Ensure sample is free of air bubbles p2->p3 m1 Inject sample into the U-tube p3->m1 Sample Introduction m2 Instrument measures oscillation period m1->m2 m3 Density is calculated and displayed m2->m3 c1 Clean U-tube with appropriate solvent m3->c1 Completion c2 Dry the U-tube c1->c2

Workflow for Density Measurement using a Digital Density Meter.
  • Instrument Preparation and Calibration:

    • Ensure the digital density meter is clean and dry.

    • Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature.

    • Set the desired measurement temperature and allow the instrument to equilibrate.

  • Sample Preparation:

    • Ensure the 1-methyl-2-pentylcyclohexane sample is homogeneous and free of any air bubbles.

    • If necessary, degas the sample using sonication or a vacuum.

  • Measurement:

    • Inject the sample into the oscillating U-tube of the density meter, ensuring no air bubbles are introduced.

    • Allow the instrument to stabilize and record the density reading.

    • Perform multiple readings to ensure repeatability.

  • Cleaning:

    • Clean the U-tube with a suitable solvent (e.g., acetone or ethanol) to remove all traces of the sample.

    • Dry the U-tube thoroughly before the next measurement.

Method 2: Pycnometer Method

This gravimetric method involves determining the mass of a known volume of the liquid. A pycnometer is a glass flask with a precisely determined volume.

cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation p1 Clean and dry the pycnometer p2 Weigh the empty pycnometer (m1) p1->p2 p3 Determine the pycnometer volume (V) using water p2->p3 m1 Fill pycnometer with sample p3->m1 Sample Introduction m2 Equilibrate to test temperature m1->m2 m3 Weigh the filled pycnometer (m2) m2->m3 c1 Calculate mass of sample (m = m2 - m1) m3->c1 Data Acquisition c2 Calculate density (ρ = m / V) c1->c2

Workflow for Density Measurement using a Pycnometer.
  • Preparation and Calibration of Pycnometer:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Accurately weigh the empty, dry pycnometer on an analytical balance.

    • Fill the pycnometer with deionized water of a known temperature and density.

    • Insert the stopper, ensuring any excess water is expelled through the capillary.

    • Dry the exterior of the pycnometer and weigh it.

    • Calculate the exact volume of the pycnometer using the mass and known density of the water.

  • Measurement:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with the 1-methyl-2-pentylcyclohexane sample.

    • Thermostat the filled pycnometer to the desired measurement temperature.

    • Insert the stopper, allowing excess liquid to escape.

    • Carefully dry the outside of the pycnometer and weigh it.

  • Calculation:

    • Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the sample.

    • Divide the mass of the sample by the calibrated volume of the pycnometer to obtain the density.

Experimental Measurement of Refractive Index

The refractive index of a liquid is most commonly measured using an Abbe refractometer. This instrument operates on the principle of measuring the critical angle of total internal reflection.

Method: Abbe Refractometer (Based on ASTM D1218)

The Abbe refractometer is a robust and widely used instrument for determining the refractive index of liquids with a high degree of accuracy.[4]

cluster_prep Preparation cluster_measurement Measurement cluster_cleanup Post-Measurement p1 Clean and dry the refractometer prisms p2 Calibrate with a standard (e.g., water) p1->p2 p3 Set and equilibrate the temperature p2->p3 m1 Apply a few drops of sample to the prism p3->m1 Sample Introduction m2 Close prisms and allow temperature to stabilize m1->m2 m3 Adjust for a sharp boundary line m2->m3 m4 Align boundary with crosshairs and read the scale m3->m4 c1 Clean prisms with a suitable solvent m4->c1 Completion c2 Dry the prisms c1->c2

Workflow for Refractive Index Measurement using an Abbe Refractometer.
  • Instrument Preparation and Calibration:

    • Turn on the refractometer and the circulating water bath to bring the prisms to the desired temperature (commonly 20°C or 25°C).

    • Clean the surfaces of the illuminating and refracting prisms with a soft cloth or lens paper dampened with a suitable solvent (e.g., ethanol or acetone) and allow them to dry completely.

    • Calibrate the instrument using a standard of known refractive index, such as distilled water.

  • Measurement:

    • Using a clean pipette, place a few drops of the 1-methyl-2-pentylcyclohexane sample onto the surface of the measuring prism.

    • Close the prisms together gently.

    • Allow a few minutes for the sample to reach thermal equilibrium with the prisms.

    • Look through the eyepiece and adjust the handwheel to bring the light and dark fields into view.

    • Rotate the compensator dial to eliminate any color fringe at the boundary, resulting in a sharp, black-and-white dividing line.

    • Adjust the measurement knob to center the boundary line precisely on the crosshairs of the eyepiece.

    • Read the refractive index value from the instrument's scale.

  • Cleaning:

    • Open the prisms and gently wipe away the sample with a soft tissue.

    • Clean the prism surfaces with an appropriate solvent and dry them thoroughly.

Conclusion

The density and refractive index of 1-methyl-2-pentylcyclohexane are fundamental physical properties that are essential for its characterization and quality control in various applications. The methods described in this guide, based on established standards, provide robust and reliable means for their determination. For all measurements, meticulous temperature control is paramount to ensure the accuracy and reproducibility of the results. The experimental protocols and workflows presented herein offer a comprehensive framework for researchers and professionals working with this and similar compounds.

References

  • 1-methyl-2-pentylcyclohexane - LookChem. (n.d.). Retrieved from [Link]

  • Density and Refractive Index of Petroleum, Cuts, and Mixtures. (2015). Energy & Fuels, 29(9), 5679–5687. [Link]

  • 1-Methyl-2-pentylcyclohexane. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Cyclohexane, 1-methyl-2-pentyl- (CAS 54411-01-7). (n.d.). Cheméo. Retrieved from [Link]

  • Physical Properties Testing. (2023, August 10). Dell Tech Laboratories Ltd. Retrieved from [Link]

  • Cyclohexane, 1-methyl-2-pentyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1-Methyl-2-pentyl cyclohexene. (n.d.). PubChem. Retrieved from [Link]

  • Alkyl Contributions to Modern Lubricant Formulations. (2025, July 15).
  • Density and Refractive Index of Petroleum, Cuts, and Mixtures. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-methyl-2-pentylcyclohexene. (n.d.). Stenutz. Retrieved from [Link]

  • Physical Properties Testing. (n.d.). Intertek. Retrieved from [Link]

  • Physical and Chemical Properties Analysis. (n.d.). Triclinic Labs. Retrieved from [Link]

  • Implications of Real-Gas Behavior on Refractive Index Calculations for Optical Diagnostics of Fuel-Air Mixing at High. (2019, December 12).
  • Physical Chemical Property Testing. (n.d.). Eurofins Advinus. Retrieved from [Link]

  • Industry Insight: Understanding Density Measurement of Bunker Fuels. (2017, June 23). Veritas Petroleum Services.
  • Developing a model system of liquid lubricants for space applications: Multiple alkylated cyclopentane in alumina enclosed surface. (n.d.). Scholars' Mine.
  • Refractive Index and Effective Polarizability of Biodiesel. (2023, December 14). Journal of Petroleum & Chemical Engineering.
  • 1-Methyl-4-pentylcyclohexane. (n.d.). PubChem. Retrieved from [Link]

  • Lubricants having alkyl cyclohexyl 1,2-dicarboxylates. (n.d.). Google Patents.
  • 1-(2-Methylpentyl)cyclohexene. (n.d.). PubChem. Retrieved from [Link]

  • Lubricant compositions of polyalphaolefin and alkylated aromatic fluids. (n.d.). Google Patents.
  • Chemical Properties of 1-Methyl-trans-2-pentylcyclopropane. (n.d.). Cheméo. Retrieved from [Link]

  • THE APPLICATION OF IONIC LIQUIDS INTO SPACE LUBRICANTS. (2013, September 25). JAXA.
  • Cyclohexane. (n.d.). Wikipedia. Retrieved from [Link]

  • Density, Speed of Sound, and Refractive Index of the Binary Systems Cyclohexane (1) or Methylcyclohexane (1) or Cyclo-octane (1) with Benzene (2), Toluene (2), and Ethylbenzene (2) at Two Temperatures. (2009, October 15). Journal of Chemical & Engineering Data. [Link]

  • What Is Cyclohexane, and How Is It Used in Manufacturing? (2024, May 4). Innoveda Chemicals.
  • Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. (2023, January 10). ProQuest.
  • Methylcyclopentane. (2025, August 20). Chemsrc. Retrieved from [Link]

  • 1-Methyl-2-propylcyclohexane, trans. (n.d.). NIST WebBook. Retrieved from [Link]

  • Thermodynamic study of alkyl-cyclohexanes in liquid, glassy, and crystalline states. (2006, August 7). The Journal of Chemical Physics.
  • Thermodynamic study of alkyl-cyclohexanes in liquid, glassy, and crystalline states. (2006, August 7). The Journal of Chemical Physics.

Sources

Exploratory

Preliminary Environmental Toxicity Profiling of 1-Methyl-2-pentylcyclohexane: A Methodological Framework

Executive Summary 1-Methyl-2-pentylcyclohexane (CAS: 54411-01-7) is a complex alkylated cycloalkane frequently identified in volatile organic compound (VOC) emissions, petroleum tank farm assessments, and specialty solve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 1-Methyl-2-pentylcyclohexane (CAS: 54411-01-7) is a complex alkylated cycloalkane frequently identified in volatile organic compound (VOC) emissions, petroleum tank farm assessments, and specialty solvent applications. As application scientists, we must recognize that the physicochemical properties of a compound dictate not only its environmental fate but the very validity of our experimental design. This technical guide outlines the self-validating experimental protocols required to accurately assess the ecotoxicity of 1-methyl-2-pentylcyclohexane, focusing on overcoming the analytical challenges posed by its high lipophilicity and moderate volatility.

Physicochemical Profiling & Causality in Experimental Design

Before designing any toxicity assay, we must interrogate the molecule's physical properties. The parameters of 1-methyl-2-pentylcyclohexane dictate the necessity of specialized dosing strategies.

Table 1: Key Physicochemical Properties of 1-Methyl-2-pentylcyclohexane

ParameterValueEcotoxicological Implication
CAS Number 54411-01-7Primary identifier for read-across structural modeling.
Molecular Weight 168.32 g/mol Small enough to readily penetrate biological lipid membranes.
Boiling Point ~217.25 °CModerate volatility; requires sealed test vessels to prevent evaporative loss during 48h/96h assays.
Density 0.815 g/cm³Floats on water; standard aqueous spiking will result in surface slicking rather than dissolution.
LogP (Octanol/Water) 4.39High bioaccumulation potential; indicates the primary toxicity mechanism is non-polar narcosis.

Causality Insight: A LogP of 4.39 indicates that standard aqueous dissolution techniques will fail. If we simply spike this compound into test media, it will partition to the surface and the walls of the test vessel, leading to a severe underestimation of toxicity. Therefore, the generation of a Water Accommodated Fraction (WAF) is an absolute necessity for aquatic toxicity testing.

Mechanistic Pathway: Non-Polar Narcosis

Alkylcyclohexanes typically exhibit baseline toxicity, broadly classified as non-polar narcosis. Because of its high lipophilicity, the molecule partitions out of the aqueous phase and directly into the lipid bilayers of aquatic organisms. This physical intercalation causes membrane expansion, fluidization, and the subsequent disruption of integral membrane proteins, ultimately leading to immobilization or death.

Mechanism A 1-Methyl-2-pentylcyclohexane Exposure B Aqueous Partitioning (WAF Dynamics) A->B Dissolution C Lipid Bilayer Accumulation (LogP = 4.39) B->C Bioconcentration D Membrane Expansion & Fluidization C->D Physical Intercalation E Disruption of Ion Channels & Protein Function D->E Structural Alteration F Baseline Narcosis (Immobilization/Mortality) E->F Phenotypic Response

Mechanistic pathway of non-polar narcosis induced by 1-methyl-2-pentylcyclohexane.

Experimental Methodologies: A Self-Validating System

To ensure scientific trustworthiness, the following protocols integrate analytical verification at every step. We utilize the for Daphnia magna acute immobilization, specifically modified for poorly water-soluble and volatile substances.

Protocol A: Preparation of Water Accommodated Fractions (WAF)

Purpose: To create a stable, dissolved concentration of the test substance without physical micro-droplets that could foul the respiratory appendages of the test organisms.

  • Vessel Preparation: Use a glass aspirator flask equipped with a magnetic stir bar and a bottom-draw valve. Minimize headspace to prevent volatilization.

  • Loading: Add standard OECD reconstituted water (pH 6-9, hardness 140–250 mg CaCO₃/L). Carefully layer the calculated loading rate (e.g., 100 mg/L limit test) of 1-methyl-2-pentylcyclohexane onto the water surface.

  • Stirring: Seal the flask completely. Stir at a speed that creates a vortex no deeper than 10% of the liquid depth for 24 hours. Crucial Causality: Excessive stirring creates emulsions rather than true solutions, invalidating the dissolved toxicity assumption.

  • Settling & Extraction: Turn off the stirrer and allow a strict 1-hour settling period for phase separation. Draw off the clear aqueous phase from the bottom valve. This represents the 100% WAF.

Protocol B: OECD 202 Daphnia magna Acute Immobilization Test

Purpose: To determine the 48-hour EC50 (Effective Concentration causing 50% immobilization).

  • Test Organisms: Select juvenile Daphnia magna (<24 hours old) from a healthy, parthenogenetically reproducing culture.

  • Dilution Series: Prepare a geometric series of WAF dilutions (e.g., 6.25%, 12.5%, 25%, 50%, 100%) alongside a negative control.

  • Exposure: Place 5 daphnids into 50 mL glass beakers containing 20 mL of test solution. Use 4 replicates per concentration (20 daphnids total per level). Cover tightly with Teflon-lined caps to prevent VOC escape.

  • Environmental Control: Maintain at 20 ± 2°C with a 16h light/8h dark photoperiod. Do not feed the organisms during the 48-hour test.

  • Observation: Record immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Analytical Validation (Self-Validating Step): Quantify the actual concentration of 1-methyl-2-pentylcyclohexane in the test vessels at 0h and 48h using GC-MS (Gas Chromatography-Mass Spectrometry). If the concentration drops by >20% over 48 hours, the EC50 must be calculated based on the geometric mean measured concentration rather than the nominal loading rate.

Workflow S1 Test Substance: 1-Methyl-2-pentylcyclohexane S2 WAF Preparation (Stirring 24h, Settling 1h) S1->S2 S3 Dosing & Dilution (5 Concentrations + Control) S2->S3 Aqueous Phase Extraction S4 Daphnia magna Exposure (20 daphnids/conc, 48h) S3->S4 S5 Observation (24h & 48h Immobilization) S4->S5 S6 Data Analysis (EC50 & NOEC Calculation) S5->S6

Experimental workflow for OECD 202 testing using Water Accommodated Fractions.

Data Interpretation and Read-Across Projections

Due to the specific isomeric nature of 1-methyl-2-pentylcyclohexane, empirical regulatory data is often supplemented by read-across approaches from structurally similar base compounds, such as unsubstituted cyclohexane, which is rigorously documented by the .

Table 2: Comparative Toxicity Thresholds (Read-Across Strategy)

CompoundTest OrganismEndpointValue (mg/L)Source/Reference
Cyclohexane Daphnia magna48h EC500.9EPA OPPT Assessment
Cyclohexane Pimephales promelas96h LC504.53EPA OPPT Assessment
1-Methyl-2-pentylcyclohexane Daphnia magna48h EC50< 0.9 (Predicted)Extrapolated via LogP

Expert Insight: The addition of the methyl and pentyl alkyl chains significantly increases the LogP (from ~3.44 for cyclohexane to 4.39 for 1-methyl-2-pentylcyclohexane). According to quantitative structure-activity relationship (QSAR) principles for baseline toxicity, an increase in lipophilicity correlates exponentially with increased toxicity. Therefore, we project the 48h EC50 for 1-methyl-2-pentylcyclohexane to be lower (more toxic) than 0.9 mg/L, likely falling into the "Very Toxic to Aquatic Life" classification under the .

References
  • 1-methyl-2-pentylcyclohexane Chemical Properties , LookChem,[Link]

  • 1-Methyl-2-pentylcyclohexane | C12H24 | CID 521503 , PubChem - National Institutes of Health (NIH),[Link]

  • Test No. 202: Daphnia sp. Acute Immobilisation Test , Organisation for Economic Co-operation and Development (OECD),[Link]

  • Reassessment of Thress Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone , U.S. Environmental Protection Agency (EPA),[Link]

  • Cyclohexane - Substance Information , European Chemicals Agency (ECHA),[Link]

  • Volatile Organic Compounds Characterization: A Case Study of a Tank Farm in the United States , JSciMed Central, [Link]

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation Protocols for 1-Methyl-2-pentylcyclohexane Synthesis

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Grounding The synthesis of highly substituted cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Grounding

The synthesis of highly substituted cycloalkanes, such as 1-methyl-2-pentylcyclohexane , is critical for applications ranging from high-energy-density jet fuel blends to specialized hydrophobic solvents in drug formulation. Achieving high selectivity and yield requires precise control over the catalytic hydrogenation process.

The reductive saturation of carbon-carbon multiple bonds follows the classic Horiuti-Polanyi mechanism, wherein both the unsaturated substrate and molecular hydrogen co-adsorb onto the transition metal surface before sequential hydrogen transfer occurs[1]. For the synthesis of 1-methyl-2-pentylcyclohexane, two primary synthetic paradigms are utilized in modern chemical engineering:

  • Direct Aromatic Hydrogenation: The conventional bottom-up approach utilizes 1-methyl-2-pentylbenzene as a precursor. Ruthenium (Ru) catalysts are highly effective for the selective hydrogenation of aromatic rings without inducing unwanted hydrogenolysis of the alkyl chains[2].

  • Hydrodeoxygenation (HDO) of Biomass: A modern, sustainable approach involves the hydroprocessing of oxygen-containing terpenoids. This tandem dehydration-hydrogenation reaction requires a bifunctional catalyst (e.g., Pt supported on acidic mesocellular silica foam, Pt/Al-MCF-20) capable of cleaving C-O bonds and saturating the resulting alkenes at elevated temperatures[3].

Pathway Logic & Decision Matrix

The choice of synthetic route dictates the reactor design, catalyst selection, and thermodynamic parameters. The decision matrix below illustrates the divergence between the aromatic saturation route and the biomass-derived hydrodeoxygenation route.

Pathway Start Substrate Selection PathA 1-Methyl-2-pentylbenzene (Aromatic Precursor) Start->PathA PathB Oxygenated Terpenoids (Biomass Precursor) Start->PathB CatA Ru/C Catalyst (Aromatic Saturation) PathA->CatA CatB Pt/Al-MCF-20 Catalyst (Hydrodeoxygenation) PathB->CatB CondA Batch Reactor 80-100°C, 3-5 MPa H2 CatA->CondA CondB Fixed-Bed Reactor 300-340°C, 3.5 MPa H2 CatB->CondB Target 1-Methyl-2-pentylcyclohexane CondA->Target >98% Yield CondB->Target Jet Fuel Blend

Fig 1: Synthesis pathways for 1-methyl-2-pentylcyclohexane via catalytic hydrogenation.

Catalyst Selection & Process Parameters

To ensure reproducibility and optimal reactor design, the quantitative parameters for both methodologies are summarized below. The causality behind these parameters is embedded in the physical chemistry of the respective triphasic (Gas-Liquid-Solid) systems.

ParameterRoute A: Direct Aromatic HydrogenationRoute B: Terpenoid Hydrodeoxygenation
Precursor 1-Methyl-2-pentylbenzeneOxygen-containing Terpenoids
Catalyst Choice 5 wt% Ru/C0.5 wt% Pt/Al-MCF-20
Reactor Configuration Batch (Parr Autoclave)Continuous Fixed-Bed
Temperature 80 – 100 °C300 – 340 °C
H₂ Pressure 3.0 – 5.0 MPa3.5 MPa
Space Velocity / Time 2 – 4 hoursLHSV: 1.0 – 2.0 h⁻¹
Primary Reaction Aromatic Ring SaturationDehydration & Hydrogenation
Target Yield > 98% (High Purity)Complex Blend (High Conversion)

Causality in Catalyst Design:

  • Ru/C: Ruthenium possesses an optimal d -band center that allows the aromatic ring to adsorb flatly against the metal surface. This facilitates complete saturation to the cyclohexane derivative before desorption, effectively preventing partial hydrogenation or side-chain cleavage[2].

  • Pt/Al-MCF-20: The mesocellular silica foam (MCF) support provides a massive pore volume to accommodate bulky terpenoid molecules. The incorporation of Aluminum (Al) introduces Brønsted acid sites necessary for the dehydration of hydroxyl groups, working in tandem with the highly active Pt nanoparticles that rapidly hydrogenate the resulting double bonds[3].

Experimental Protocols: A Self-Validating System

Protocol A: Direct Hydrogenation of 1-Methyl-2-pentylbenzene (Batch Process)

Ideal for high-purity laboratory synthesis and pharmaceutical intermediates.

  • Catalyst Loading & Safety Purge:

    • Load 0.05 g of 5 wt% Ru/C into a 100 mL high-pressure Parr stainless steel autoclave.

    • Add 10 mmol of 1-methyl-2-pentylbenzene dissolved in 20 mL of anhydrous hexane.

    • Causality: Purge the reactor three times with ultra-high purity Nitrogen (N₂), followed by three purges with Hydrogen (H₂). This strict purging protocol displaces oxygen, preventing the formation of explosive mixtures and mitigating the oxidative quenching of the active Ru surface.

  • Pressurization & Heating:

    • Pressurize the reactor to 5.0 MPa with H₂.

    • Initiate stirring at 1000 rpm and heat the vessel to 100 °C.

    • Causality: Vigorous stirring (≥1000 rpm) is mandatory to minimize the Nernst diffusion layer at the gas-liquid interface. This ensures the reaction is kinetically controlled by the catalyst surface rather than limited by the mass transfer of dissolved H₂.

  • Reaction Monitoring & Workup:

    • Monitor the pressure drop. The reaction is considered complete when H₂ consumption ceases (typically 2–4 hours).

    • Cool the reactor to room temperature and carefully depressurize.

    • Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Evaporate the hexane solvent under reduced pressure to yield the crude 1-methyl-2-pentylcyclohexane.

Protocol B: Hydrodeoxygenation of Terpenoids (Continuous Flow Process)

Ideal for continuous production of sustainable jet fuel blends.

  • Reactor Packing & Catalyst Activation:

    • Load 1.5 g of Pt/Al-MCF-20 catalyst (sieved to 20–40 mesh) into the isothermal zone of a stainless steel fixed-bed reactor[3].

    • Reduce the catalyst in situ under a continuous flow of atmospheric H₂ (300 mL/min) at 400 °C for 3 hours.

    • Causality: High-temperature in situ reduction ensures that any oxidized platinum species (PtO₂) are fully reduced to their catalytically active metallic state (Pt⁰) prior to substrate introduction[1].

  • Steady-State Operation:

    • Lower the reactor temperature to the operational range of 300–340 °C and pressurize the system to 3.5 MPa with H₂[3].

    • Introduce the liquid terpenoid feed using a high-precision HPLC pump at a Liquid Hourly Space Velocity (LHSV) of 1.0 h⁻¹.

    • Causality: Careful control of LHSV is required to balance substrate residence time with catalyst active sites, ensuring complete deoxygenation without causing excessive thermal cracking of the carbon backbone[4].

  • Product Collection:

    • Pass the effluent through a high-pressure gas-liquid separator cooled to 5 °C to condense the 1-methyl-2-pentylcyclohexane and other hydrocarbon products.

Analytical Validation

To ensure the trustworthiness of the synthesis, the product must be validated using orthogonal analytical techniques:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight ( m/z = 168.32 for 1-methyl-2-pentylcyclohexane) and assesses the purity by verifying the absence of the aromatic precursor ( m/z = 162.27).

  • ¹H NMR Spectroscopy: The complete disappearance of aromatic proton signals ( δ 7.0 - 7.4 ppm) and the emergence of complex upfield aliphatic multiplets ( δ 0.8 - 1.8 ppm) serve as definitive proof of total ring saturation.

Sources

Application

Using 1-methyl-2-pentylcyclohexane as a geochemical biomarker in petroleomics

Application Note: High-Resolution Profiling of 1-Methyl-2-pentylcyclohexane and Alkylcyclohexane Homologues as Geochemical Biomarkers in Petroleomics Executive Summary & Mechanistic Insights In the field of petroleomics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Profiling of 1-Methyl-2-pentylcyclohexane and Alkylcyclohexane Homologues as Geochemical Biomarkers in Petroleomics

Executive Summary & Mechanistic Insights

In the field of petroleomics, molecular fossils (biomarkers) are fundamental for reconstructing paleoenvironments, assessing thermal maturity, and evaluating the extent of reservoir biodegradation[1]. While traditional analyses rely heavily on n-alkanes and isoprenoids (e.g., pristane and phytane), advanced geochemical fingerprinting increasingly targets cyclic aliphatics. Among these, alkylcyclohexanes—specifically homologous series including 1-methyl-2-pentylcyclohexane—serve as highly robust proxies[2].

Causality of Biomarker Selection: The utility of 1-methyl-2-pentylcyclohexane stems from its distinct structural and thermodynamic properties. Derived primarily from algal and bacterial lipids (such as carotenoid-derived alkanes)[3], its cyclic ring provides significant steric hindrance. In reservoirs subjected to severe microbial alteration, straight-chain n-alkanes are rapidly consumed via β-oxidation pathways. In contrast, the methyl-substituted cyclohexane ring resists enzymatic cleavage, allowing 1-methyl-2-pentylcyclohexane to persist in heavily biodegraded oils where traditional n-alkane markers have been obliterated[4][5]. Furthermore, the relative abundance of alkylcyclohexanes correlates strongly with marine depositional environments, providing a highly specific indicator of source rock origins[2].

For analytical chemists and drug development professionals transitioning into complex mixture analysis, the isolation of these compounds mirrors the rigorous extraction and high-resolution mass spectrometry (HRMS) workflows used in trace metabolite profiling.

Analytical Challenges in Complex Matrices

Crude oil extracts present an immense analytical challenge due to the presence of tens of thousands of co-eluting hydrocarbons, often forming an Unresolved Complex Mixture (UCM) in standard one-dimensional Gas Chromatography-Mass Spectrometry (GC-MS)[3]. Because 1-methyl-2-pentylcyclohexane shares a boiling point and polarity similar to numerous branched alkanes and cycloalkanes, parent ion preservation is difficult under standard 70 eV Electron Ionization (EI)[6]. To resolve this, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) or Triple Quadrupole (GC-QQQ) systems with backflushing is required[1][3].

System Architecture & Workflow

G A Crude Oil / Source Rock Sample B Fractionation (Silica/Alumina) A->B Deasphalting (n-Pentane) C Saturated Hydrocarbon Fraction B->C Isolate Aliphatics D GC×GC-TOFMS / GC-QQQ Analysis C->D High-Res Separation E Extracted Ion Chromatogram (m/z 97) D->E EI Fragmentation F 1-Methyl-2-pentylcyclohexane ID E->F Peak Matching G Geochemical Profiling & QA/QC F->G Biomarker Ratios

Analytical workflow for isolating and identifying alkylcyclohexane biomarkers in petroleum matrices.

Experimental Protocol: Isolation and High-Resolution Quantification

This protocol establishes a self-validating system, ensuring that any loss of analyte during sample preparation is accounted for, and that instrumental drift is continuously monitored.

Step 1: Asphaltene Precipitation (Deasphalting)

  • Weigh 50 mg of crude oil or source rock extract into a pre-cleaned, solvent-rinsed glass vial.

  • Add 40 volumes (approx. 2 mL) of high-purity n-pentane. Sonicate for 15 minutes and allow to stand in the dark for 12 hours to precipitate high-molecular-weight asphaltenes.

  • Centrifuge at 3000 rpm for 10 minutes. Decant the maltene-rich supernatant.

Step 2: Liquid Chromatography Fractionation

  • Prepare a glass column packed with activated silica gel (bottom) and alumina (top).

  • Load the maltene fraction onto the column.

  • Elute the saturated hydrocarbon fraction (containing 1-methyl-2-pentylcyclohexane) using 15 mL of n-hexane[5].

  • Collect the fraction and concentrate it to exactly 1.0 mL under a gentle stream of ultra-high-purity nitrogen.

Step 3: Internal Standardization (Self-Validation)

  • Spike the concentrated saturated fraction with 50 µL of 5α-androstane (0.02 mg/mL) as an internal standard[7]. This step ensures that absolute quantification is normalized against matrix effects and injection volume variations.

Step 4: GC×GC-TOFMS Acquisition

  • Primary Column: Non-polar DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film).

  • Secondary Column: Mid-polar DB-17 (1.5 m × 0.10 mm i.d., 0.10 µm film) to resolve the UCM[3].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[4].

  • Oven Program: Isothermal at 40 °C for 1 min, ramp at 6 °C/min to 310 °C, hold for 19 min[7].

  • Ionization: EI mode at 70 eV. For specific preservation of the molecular ion, photo-ionization (PI) can be used as an orthogonal validation technique[6].

Step 5: Data Processing and Target Extraction

  • Process the raw data using Extracted Ion Chromatograms (EIC).

  • Extract m/z 97 (methylcyclohexyl cation) to identify methyl-substituted alkylcyclohexanes like 1-methyl-2-pentylcyclohexane[6].

  • Extract m/z 83 to identify unsubstituted alkylcyclohexanes and differentiate structural isomers[4][6].

Quantitative Data Presentation

To accurately interpret the origin and history of the petroleum sample, quantitative mass spectrometry data must be synthesized into diagnostic ratios.

Table 1: Diagnostic Mass-to-Charge (m/z) Ratios for Alkylcyclohexane Profiling

Compound ClassPrimary Fragment Ion (EI)Molecular Ion (M+•)Structural Causality for Fragmentation
n-Alkanes m/z 85Present (Weak)Cleavage of straight aliphatic chains[4].
Unsubstituted Alkylcyclohexanes m/z 83Present (Moderate)Loss of the alkyl chain, leaving the highly stable cyclohexyl cation[6].
Methyl-Alkylcyclohexanes (e.g., 1-methyl-2-pentylcyclohexane)m/z 97Present (Moderate)Cleavage of the pentyl chain, leaving the methylcyclohexyl cation[6].
Steranes m/z 217Present (Strong)Cleavage of the sterane side chain, standard for eukaryotic input[4][8].

Table 2: Geochemical Biomarker Ratios and Interpretations

Diagnostic RatioGeochemical SignificanceMechanistic Interpretation
Alkylcyclohexanes / n-Alkanes Biodegradation ExtentAlkylcyclohexanes resist microbial degradation longer than n-alkanes. An increasing ratio indicates severe reservoir biodegradation[7].
Odd/Even n-Alkylcyclohexane Predominance Depositional EnvironmentOdd carbon predominance in the high molecular weight region indicates a marine source rock paleoenvironment[2].
1-Methyl-2-pentylcyclohexane / Pristane Thermal Maturity & SourceDifferentiates specific algal inputs and thermal cracking history compared to standard acyclic isoprenoids.

Quality Assurance & Quality Control (QA/QC)

To maintain scientific integrity and ensure trustworthiness, the analytical batch must include a self-validating framework:

  • Method Blanks: Run a solvent blank (n-hexane) through the entire extraction and fractionation process to verify the absence of laboratory contamination.

  • Calibration Verification: Run a mid-level calibration standard (containing a known synthetic standard of 1-methyl-2-pentylcyclohexane) every 10 samples to monitor detector response drift.

  • Resolution Metrics: Ensure the valley-to-peak ratio between 1-methyl-2-pentylcyclohexane and closely eluting branched alkanes is <10% in the secondary dimension of the GC×GC chromatogram[3].

References

  • Hsieh, M., et al. "Characterization of high molecular weight biomarkers in crude oils." ResearchGate. 2

  • Borisov, R., et al. "Separation and Identification of Petroleum Biomarkers by Comprehensive Two-dimensional Gas Chromatography." ResearchGate. 3

  • "Impact of Environmental Weathering on the Chemical Composition of Spilled Oils in a Real Case in Brazil." MDPI. 4

  • Alam, M., et al. "Molecular Characterization of Volatiles and Petrochemical Base Oils by Photo-Ionization GC×GC-TOF-MS." ACS Publications. 6

  • Churley, M., et al. "Enhanced Sensitivity for Biomarker Characterization in Petroleum Using Triple Quadrupole GC/MS and Backflushing." Agilent Technologies. 1

  • "Assessing Biodegradation of Brazilian Crude Oils via Characteristic Profiles of O1 and O2 Compound Classes." ACS Publications. 7

  • "Fluid inclusion evidence for an early, marine-sourced oil charge prior to gas-condensate migration." Ascendience Geoscience. Link

  • "Molecular Characterisation of Petroleum." Thermo Fisher Scientific. 8

  • "GAS CHROMATOGRAPHY - MASS SPECTROMETRY (GC-MS) IN ORGANIC GEOCHEMICAL INVESTIGATION OF CRUDE OILS." Granthaalayah. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving GC-FID Co-elution for 1-Methyl-2-pentylcyclohexane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the baseline resolution of complex hydrocarbon mixtures, particularly in aviation fuels, bio-oils, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the baseline resolution of complex hydrocarbon mixtures, particularly in aviation fuels, bio-oils, and environmental forensics. A notorious critical pair involves alicyclic hydrocarbons like 1-methyl-2-pentylcyclohexane (a C12 isomer). Due to its boiling point (~209.2 °C)[1] and non-polar nature, it frequently co-elutes with linear alkanes (e.g., dodecane) and other alkylcyclohexanes when using standard 1D Gas Chromatography with Flame Ionization Detection (GC-FID).

This guide provides a self-validating framework to troubleshoot, optimize, and definitively resolve these co-elution events.

Troubleshooting FAQs

Q1: Why does 1-methyl-2-pentylcyclohexane co-elute with dodecane on my standard 100% PDMS (e.g., DB-1) column? Expertise & Causality: Separation on a 100% dimethylpolysiloxane (PDMS) stationary phase is governed almost entirely by dispersive (van der Waals) forces, meaning elution order strictly follows the analytes' boiling points[2]. 1-Methyl-2-pentylcyclohexane has a boiling point of 209.2 °C[1], while dodecane boils at 216 °C. In a complex matrix with high sample loading, these boiling points are too similar for a purely dispersive phase to resolve them, leading to peak overlap (inter-sample co-elution)[3].

Q2: How can I manipulate my temperature program and carrier gas to force resolution without changing the column? Expertise & Causality: Before changing column chemistry, you must maximize the theoretical plates ( N ) of your current setup. Co-elution of close-boiling isomers can sometimes be resolved by flattening the temperature ramp rate through the critical elution window (180 °C – 220 °C). A slower ramp rate (e.g., 2–5 °C/min) increases the time analytes spend partitioning into the stationary phase[4]. Concurrently, you must optimize the carrier gas velocity to the minimum of the van Deemter curve. Operating outside this optimal velocity causes longitudinal diffusion or mass transfer resistance, broadening the peaks and exacerbating co-elution.

Q3: If temperature and flow optimization fail, what stationary phase should I transition to? Expertise & Causality: If the difference in analyte-phase interaction is insufficient on a non-polar column, you must introduce a secondary retention mechanism: polarizability or shape selectivity.

  • Intermediate Polar Phases: Transitioning to a 14%-cyanopropyl-phenyl phase (e.g., DB-1701) introduces dipole-induced dipole interactions[5]. The cyclic structure of 1-methyl-2-pentylcyclohexane interacts differently with the cyanopropyl groups compared to the flexible, linear dodecane chain.

  • Shape-Selective Phases: For extreme cases involving multiple alkylcyclohexane stereoisomers, a cyclodextrin-based stationary phase offers cavity-based shape selectivity, effectively separating branched and cyclic alkanes from linear paraffins[6].

Q4: What if I am analyzing a highly complex matrix (like jet fuel) where 1D GC is fundamentally insufficient? Expertise & Causality: When the peak capacity of a single column is exceeded by the number of components, you must transition to Comprehensive Two-Dimensional Gas Chromatography (GCxGC-FID)[7]. By coupling a non-polar primary column (volatility-based separation) with a polar or shape-selective secondary column (polarity/shape-based separation) via a thermal modulator, you orthogonalize the separation. 1-Methyl-2-pentylcyclohexane will elute at the same first-dimension time as dodecane but will be cleanly separated in the second dimension due to its different 3D conformation[6].

Quantitative Data Presentation

The following table summarizes the expected retention behavior and resolution metrics for 1-methyl-2-pentylcyclohexane and its common co-eluting counterpart, dodecane, across different column chemistries.

Stationary Phase ChemistryColumn PolarityPrimary Retention MechanismEst. Kovats Retention Index (1-Methyl-2-pentylcyclohexane)Est. Kovats Retention Index (Dodecane)Expected Resolution ( Rs​ )
100% Dimethylpolysiloxane (DB-1) Non-PolarDispersive (Boiling Point)~1178 - 12001200< 1.0 (Co-elution)
5% Phenyl-methylpolysiloxane (DB-5) Low PolarityDispersive + weak π−π ~1185 - 12051200~ 1.0 (Partial)
14% Cyanopropyl-phenyl (DB-1701) IntermediateDipole-induced dipole~12201200> 1.5 (Baseline)
γ -Cyclodextrin Shape-SelectiveInclusion complexationMatrix DependentMatrix Dependent> 2.0 (Excellent)

Note: Retention indices are approximate and highly dependent on exact film thickness and temperature programming[8]. Baseline resolution is defined as Rs​≥1.5 .

Experimental Protocols

Protocol 1: System Suitability and Carrier Gas Velocity Optimization (1D GC-FID)

Objective: Maximize column efficiency to resolve critical pairs on an existing non-polar column.

  • System Preparation: Ensure the GC-FID system is leak-free. Trim 10-20 cm from the front of the capillary column to remove active sites or non-volatile matrix buildup[9]. Install a highly deactivated, split-optimized inlet liner.

  • Carrier Gas Optimization (van Deemter Plot):

    • Inject a non-retained compound (e.g., methane) at an isothermal oven temperature of 100 °C.

    • Calculate the linear velocity ( u=L/tm​ , where L is column length and tm​ is methane retention time).

    • Adjust the head pressure to achieve u=30 cm/sec for Helium or u=45 cm/sec for Hydrogen.

  • Temperature Program Modification:

    • Initial: 70 °C, hold for 2 minutes (allows solvent and highly volatile components to elute)[10].

    • Ramp 1: 15 °C/min to 170 °C.

    • Ramp 2 (Critical Window): 3 °C/min to 230 °C. This slow ramp through the boiling point of 1-methyl-2-pentylcyclohexane (209.2 °C) maximizes the partitioning differences[4].

    • Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes (column bake-out).

  • Detector Settings: Set FID temperature to 300 °C. Ensure optimal gas flows: Hydrogen (30-40 mL/min), Air (300-400 mL/min), and Make-up gas (25-30 mL/min)[4].

Protocol 2: Multidimensional GC (GCxGC-FID) Setup for Unresolved Complex Mixtures

Objective: Achieve orthogonal separation of alicyclic hydrocarbons from linear alkanes.

  • Column Configuration:

    • First Dimension (1D): Non-polar 100% PDMS column (e.g., 30 m × 0.25 mm ID × 0.25 µm film). Separates by volatility.

    • Second Dimension (2D): Polar 50% phenyl polysilphenylene-siloxane or γ -cyclodextrin column (e.g., 2 m × 0.10 mm ID × 0.10 µm film). Separates by polarizability/shape[7].

  • Modulator Setup: Configure the thermal or flow modulator with a modulation period ( Pm​ ) of 4 to 6 seconds. Ensure the 2D column void time is less than Pm​ to prevent wrap-around.

  • Oven Programming: Program the primary oven to ramp at 2-3 °C/min. If using a secondary oven, apply a positive temperature offset of +5 °C to +15 °C relative to the primary oven to ensure sharp 2D peaks.

  • Data Processing: Utilize GCxGC software to visualize the volatility-by-polarity contour plot. 1-Methyl-2-pentylcyclohexane will appear as a distinct peak shifted along the secondary Y-axis (polarity/shape) away from the linear alkane band[6].

Troubleshooting Workflow

GC_Troubleshooting Start Co-elution Detected: 1-methyl-2-pentylcyclohexane CheckBP Are boiling points & polarities of co-eluting peaks identical? Start->CheckBP OptTemp Optimize Temperature Program (Ramp: 2-5°C/min) CheckBP->OptTemp No ChangePhase Change Stationary Phase (e.g., 14%-cyanopropyl-phenyl) CheckBP->ChangePhase Yes OptGas Optimize Carrier Gas Velocity (van Deemter minimum) OptTemp->OptGas CheckRes Is Resolution (Rs) > 1.5? OptGas->CheckRes CheckRes->ChangePhase No GCxGC Implement GCxGC-FID (Volatility × Polarity) CheckRes->GCxGC Still < 1.5 Success Baseline Resolution Achieved CheckRes->Success Yes ChangePhase->CheckRes Re-evaluate GCxGC->Success

Decision tree for resolving GC-FID co-elution of 1-methyl-2-pentylcyclohexane.

References

  • Chemical Characterization Of Aviation Fuels By Gas Chromatography-Mass Spectrometry - NC A&T SU Bluford Library. 10

  • Materials | 1-Methyl-2-pentylcyclohexane - Material Hub. 1

  • GC Column Selection Guide - Fisher Scientific. 2

  • Co-elution in a nutshell - The Truth About Forensic Science. 3

  • GC-FID Protocol for SCFA Analysis - Creative Proteomics. 4

  • Troubleshooting Symptoms and Solutions - Agilent.9

  • Selecting a GC Column by a Specific Stationary Phase - Sigma-Aldrich.

  • Advanced GC Troubleshooting - Agilent. 11

  • Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library - ACS Publications. 7

  • Separation of Isoeugenol from Methylcyclohexane... Solvent Selection - ACS Publications. 5

  • Applications of Comprehensive Two-Dimensional Gas Chromatography (GC × GC) - ResearchGate. 6

Sources

Optimization

Technical Support Center: Solvent Extraction &amp; Recovery of 1-Methyl-2-pentylcyclohexane

Welcome to the Technical Support Center. 1-Methyl-2-pentylcyclohexane (CAS: 54411-01-7) is a highly hydrophobic, sterically hindered cycloalkane frequently encountered in complex hydrocarbon mixtures and specialized drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-Methyl-2-pentylcyclohexane (CAS: 54411-01-7) is a highly hydrophobic, sterically hindered cycloalkane frequently encountered in complex hydrocarbon mixtures and specialized drug development matrices[1]. Maximizing its recovery and purity requires precise control over liquid-liquid extraction (LLE) thermodynamics.

This guide provides researchers and scientists with field-proven troubleshooting protocols, mechanistic explanations, and self-validating methodologies for optimizing extraction parameters.

LLE_Optimization Feed Crude Hydrocarbon Feed (Contains 1-methyl-2-pentylcyclohexane) Solvent Solvent Addition (e.g., [BMim][MSO4] or Sulfolane) Feed->Solvent Equilibration Kinetic Mixing & Temp Control (298.15 K - 313.15 K) Solvent->Equilibration Agitation (30 min) Separation Phase Separation (Gravity Settling / Centrifugation) Equilibration->Separation LLE Attained Raffinate Raffinate Phase (Purified Cycloalkane) Separation->Raffinate Top Layer Extract Extract Phase (Aromatic Impurities + Solvent) Separation->Extract Bottom Layer

Workflow for the liquid-liquid extraction and recovery of 1-methyl-2-pentylcyclohexane.

Part 1: Troubleshooting & FAQs

Q: Why is my target cycloalkane partitioning poorly into the extraction solvent? A: 1-Methyl-2-pentylcyclohexane (C12H24) is a highly nonpolar molecule[1]. If you are using polar solvents like sulfolane or ionic liquids (e.g., [BMim][MSO4]) to extract the cycloalkane directly, the thermodynamic affinity is fundamentally mismatched. According to Hansen Solubility Parameters, the dispersion forces of the solvent must closely match the solute for successful dissolution[2]. Causality & Solution: In the LLE of hydrocarbon mixtures, polar solvents are designed to extract aromatic impurities away from cycloalkanes[3]. You must invert your phase collection logic: the purified 1-methyl-2-pentylcyclohexane will be retained in the nonpolar raffinate phase (upper layer), while impurities partition into the polar extract phase (lower layer)[4].

Q: How do I resolve persistent emulsions during the phase separation step? A: Emulsions occur when the interfacial tension between the polar phase and the organic phase is drastically lowered by trace impurities, or when mixing shear creates micro-droplets that fail to coalesce. Causality & Solution: To break the emulsion, increase the system temperature slightly (e.g., to 313.15 K). Elevated temperatures decrease fluid viscosity and enhance the density differential between the raffinate and extract phases, driving faster coalescence[4]. If thermal adjustment is insufficient, apply centrifugation at 3,000 × g for 5 minutes to mechanically force phase separation.

Q: What is the optimal temperature range for separating 1-methyl-2-pentylcyclohexane from aromatic impurities? A: The optimal operational window is strictly between 298.15 K and 313.15 K. Causality & Solution: Temperature governs the liquid-liquid equilibrium (LLE). While higher temperatures increase the mass transfer rate (kinetics), they simultaneously decrease the thermodynamic selectivity of the solvent[3]. Operating at 298.15 K maximizes the purity of the cycloalkane in the raffinate, whereas 313.15 K can be used if higher throughput (faster settling) is prioritized[4].

Q: How does the choice of extractant impact downstream recovery? A: The extractant dictates both separation efficiency and recovery mechanics. Traditional solvents like sulfolane efficiently remove aromatics but are volatile, requiring complex distillation for recovery[4]. Causality & Solution: Modern alternatives like the ionic liquid 1-butyl-3-methylimidazolium methylsulfate ([BMim][MSO4]) offer negligible vapor pressure[3]. Because the ionic liquid does not vaporize, the purified 1-methyl-2-pentylcyclohexane can be isolated with zero solvent carryover, and the solvent can be easily recycled.

Part 2: Quantitative Parameter Optimization

To achieve >99% recovery of 1-methyl-2-pentylcyclohexane, adhere to the following optimized LLE parameters. These values are calibrated for standard polar extractants (Sulfolane or [BMim][MSO4]).

ParameterOptimal RangeMechanistic Rationale
Operating Temperature 298.15 K – 313.15 KBalances mass transfer kinetics with thermodynamic phase selectivity[3].
Solvent-to-Feed Ratio 2:1 to 4:1 (v/v)Provides sufficient capacity for impurity partitioning without diluting the extraction driving force[4].
Agitation Speed 400 – 600 RPMMaximizes interfacial surface area for solute transfer without inducing permanent micro-emulsions.
Equilibration Time 30 minutesEnsures the system reaches true liquid-liquid thermodynamic equilibrium (LLE)[4].
Settling Time 60 minutesAllows complete primary (interface formation) and secondary (clarification) phase breaking.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is successfully met.

Phase 1: Feed Preparation & Solvent Introduction

  • Measure the crude hydrocarbon feed containing 1-methyl-2-pentylcyclohexane.

  • Add the selected polar extractant (e.g., [BMim][MSO4]) at a 3:1 volumetric ratio. Self-Validation Checkpoint: The mixture should immediately form two distinct layers prior to mixing due to the extreme hydrophobicity of the C12H24 cycloalkane[1].

Phase 2: Kinetic Mixing & Equilibration 3. Agitate the biphasic system at 400 RPM for 30 minutes while maintaining a strict temperature of 298.15 K. Self-Validation Checkpoint: The system must appear uniformly turbid during mixing. If large, unmixed solvent pockets remain, increase agitation to 500 RPM to ensure adequate interfacial mass transfer.

Phase 3: Phase Separation & Clarification 4. Settle the mixture under gravity for 60 minutes. Self-Validation Checkpoint: Two optically clear layers must form. The upper layer is the nonpolar raffinate (containing the target cycloalkane), and the lower layer is the polar extract[4]. A cloudy raffinate indicates incomplete secondary breaking; if observed, centrifuge at 3,000 × g for 5 minutes.

Phase 4: Recovery & Analytical Verification 5. Decant the upper raffinate layer carefully to avoid disturbing the interface. 6. Verify purity using Gas Chromatography-Mass Spectrometry (GC-MS). Use a non-polar capillary column (e.g., Agilent GC7890A) with an initial temperature of 343.15 K (hold 1 min), ramping to 503.15 K at 20 K/min (hold 10 min)[4]. Self-Validation Checkpoint: A single dominant peak corresponding to the exact mass of 1-methyl-2-pentylcyclohexane (168.1878 Da) confirms successful isolation[1].

References

  • PubChem - NIH. "1-Methyl-2-pentylcyclohexane | C12H24 | CID 521503." National Center for Biotechnology Information. Available at:[Link]

  • García, J., et al. "Liquid–Liquid Extraction of Aromatic Compounds from Cycloalkanes Using 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquid." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Wang, Y., et al. "Prediction, Application, and Mechanism Exploration of Liquid–Liquid Equilibrium Data in the Extraction of Aromatics Using Sulfolane." Processes, MDPI. Available at:[Link]

  • Hansen, C. M., et al. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PMC, National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Preventing thermal isomerization of 1-methyl-2-pentylcyclohexane during high-heat distillation

Technical Support Center: Isomerization Control During Distillation Guide ID: TSC-08B-7 Topic: Preventing Thermal Isomerization of 1-methyl-2-pentylcyclohexane During High-Heat Distillation Senior Application Scientist:...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isomerization Control During Distillation

Guide ID: TSC-08B-7 Topic: Preventing Thermal Isomerization of 1-methyl-2-pentylcyclohexane During High-Heat Distillation Senior Application Scientist: Dr. Evelyn Reed

Introduction for the Researcher

Welcome to the technical support guide for handling 1-methyl-2-pentylcyclohexane and related substituted cyclohexanes. As researchers in drug development and organic synthesis, you are aware that the stereochemical integrity of your molecules is paramount. The cis and trans isomers of a compound can have vastly different pharmacological profiles. This guide addresses a critical challenge encountered during purification: the unintended thermal isomerization of 1-methyl-2-pentylcyclohexane during high-heat distillation.

This document moves beyond simple protocols. It delves into the mechanistic underpinnings of this isomerization, providing you with the foundational knowledge to not only solve the immediate problem but also to anticipate and prevent similar issues with other thermally sensitive compounds. We will explore the thermodynamics of cyclohexane conformations, the catalytic role of trace impurities, and advanced distillation techniques designed to preserve your product's isomeric purity.

Part 1: Frequently Asked Questions (FAQs) - The Science of Isomerization

This section addresses the fundamental principles governing the stability and isomerization of 1-methyl-2-pentylcyclohexane.

Q1: What is thermal isomerization and why is it a problem for 1-methyl-2-pentylcyclohexane?

A1: Thermal isomerization is the conversion of one isomer to another through the input of heat. 1-methyl-2-pentylcyclohexane exists as two distinct configurational isomers: cis and trans.[1] These are not to be confused with conformational isomers (or "conformers"), which interconvert rapidly at room temperature via a low-energy "ring flip".[2][3][4] Converting between the cis and trans isomers requires breaking and reforming chemical bonds, a process with a significant energy barrier.

High-heat distillation provides the necessary activation energy to overcome this barrier, causing the desired isomer to convert into the undesired one. This contaminates the final product, reduces yield, and complicates purification, as the isomers often have very close boiling points.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cluster_ts Transition State cis cis-1-methyl-2-pentylcyclohexane (Higher Energy) ts High Energy Intermediate (Bond Cleavage) cis->ts ΔG‡ (Isomerization) High Heat Input trans trans-1-methyl-2-pentylcyclohexane (Lower Energy) ts->trans

Caption: Energy profile for cis-trans isomerization.

Q2: Which isomer of 1-methyl-2-pentylcyclohexane is more stable and why?

A2: The trans isomer is significantly more stable than the cis isomer. This stability is dictated by the principles of conformational analysis. The cyclohexane ring predominantly adopts a "chair" conformation to minimize strain.[5] In this conformation, substituents can be in one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the ring's equator).

  • Trans Isomer: The more stable chair conformation allows both the methyl and the larger pentyl group to occupy equatorial positions. This minimizes steric hindrance.[6][7][8]

  • Cis Isomer: This isomer is forced to have one substituent in an equatorial position and the other in an axial position.[7][9] The axial group experiences significant steric repulsion from the other axial hydrogens on the same side of the ring, a destabilizing effect known as 1,3-diaxial interaction.[10][11]

Because the system naturally seeks the lowest energy state, heat provides a pathway for the less stable cis isomer to convert to the more stable trans isomer.

SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)~1.7
-CH₂CH₂CH₂CH₂CH₃ (Pentyl)~2.1
Table 1: A-values represent the energy penalty for a substituent being in the axial vs. the equatorial position. Larger values indicate a stronger preference for the equatorial position. Data is generalized for alkyl groups.[5]

Q3: What are the primary chemical mechanisms that drive this isomerization during distillation?

A3: High temperature alone can be sufficient, but isomerization is often accelerated by two primary catalytic pathways:

  • Trace-Acid Catalysis: This is the most common culprit. Trace acidic impurities in your sample or on the surface of the glass distillation flask can protonate the cyclohexane ring. This can lead to the formation of a carbocation intermediate, which can then be deprotonated to form either the cis or trans isomer, favoring the more stable trans product.[12][13][14]

  • Free-Radical Mechanism: At very high temperatures, homolytic cleavage of a C-H or C-C bond can occur, generating radical intermediates. These reactive species can lead to bond rotation and reformation, resulting in isomerization.[15][16] This pathway is less common than acid catalysis but becomes more relevant at extreme temperatures or in the presence of radical initiators.

G cluster_main Isomerization Pathways cluster_acid Acid-Catalyzed Pathway cluster_radical Free-Radical Pathway Start cis-Isomer Acid_Start Protonation (H+) Start->Acid_Start Trace Acid Rad_Start Homolytic Cleavage (Δ) Start->Rad_Start High Heat (Δ) End trans-Isomer Acid_Intermediate Carbocation Intermediate Acid_Start->Acid_Intermediate Acid_End Deprotonation (-H+) Acid_Intermediate->Acid_End Acid_End->End Rad_Intermediate Cyclohexyl Radical Rad_Start->Rad_Intermediate Rad_End H• Abstraction Rad_Intermediate->Rad_End Rad_End->End

Caption: Primary mechanisms for thermal isomerization.

Part 2: Troubleshooting Guide - Practical Solutions & Protocols

This section provides actionable steps to address isomerization issues during your experiments.

Q4: My post-distillation analysis (GC/NMR) shows a significant change in the cis:trans ratio. What is the first and most effective step to prevent this?

A4: The most critical action is to reduce the thermal stress on the molecule . This is achieved by lowering the distillation temperature. According to the Clausius-Clapeyron relation, the boiling point of a liquid is dependent on the ambient pressure. By reducing the pressure, you can significantly lower the temperature required for distillation.

Protocol 1: Vacuum Distillation

This is the standard method for purifying heat-sensitive compounds.[17]

  • Equipment: Use a distillation setup rated for vacuum, including a vacuum pump, a cold trap to protect the pump, and a manometer to monitor the pressure.

  • Procedure:

    • Assemble the apparatus and ensure all joints are properly sealed with vacuum grease.

    • Begin slowly reducing the pressure in the system before applying heat.

    • Once the target pressure is stable, gradually heat the distillation flask using a heating mantle with stirring.

    • Collect the distillate, monitoring the head temperature and pressure throughout the process.

  • Key Insight: Reducing the pressure from atmospheric (~760 Torr) to 1 Torr can lower the boiling point of a high-boiling organic molecule by over 100 °C, often preventing thermal decomposition or isomerization.

Pressure (Torr)Estimated Boiling Point (°C)
760~230-240
100~175-185
10~120-130
1~75-85
Table 2: Estimated boiling points of 1-methyl-2-pentylcyclohexane at various pressures. These are estimates and should be confirmed experimentally.

Q5: I am already using vacuum distillation, but some isomerization still occurs. What advanced techniques or chemical additives can I use?

A5: If vacuum distillation alone is insufficient, you must address the other contributing factors: residence time and catalytic impurities.

Option A: Minimize Residence Time with Advanced Apparatus

The longer your compound stays in the hot distillation flask, the more likely it is to isomerize. A Short-Path Distillation or Wiped-Film Evaporator (Molecular Distillation) apparatus dramatically reduces this residence time from hours to mere seconds.[18][19] In these systems, the crude material is spread as a thin film across a heated surface, and the distillate travels a very short distance to the condenser, minimizing heat exposure.[18]

G cluster_std Standard Distillation cluster_sp Short-Path Distillation std Flask (Heated) Long Vapor Path Condenser Receiving Flask sp Flask (Heated) Short Vapor Path with Internal Condenser Receiving Flask

Caption: Comparison of standard vs. short-path distillation.

Option B: Neutralize Catalytic Sites and Add Inhibitors

This protocol focuses on creating a chemically inert environment.

Protocol 2: System Inerting and Stabilization

  • Glassware Passivation: Standard borosilicate glass has acidic silanol groups (Si-OH) on its surface. These must be neutralized.

    • Procedure: Before assembly, rinse all glassware with a 1% solution of triethylamine (Et₃N) in your distillation solvent (e.g., hexane), then drain thoroughly and dry.[20] Alternatively, for more robust passivation, silylating agents can be used.

  • Removal of Sample Impurities:

    • Procedure: Before distillation, dissolve your crude 1-methyl-2-pentylcyclohexane in a non-polar solvent and pass it through a short plug of neutral alumina .[20] This will adsorb trace acidic or basic impurities. Evaporate the solvent before proceeding to distillation.

  • Addition of a Radical Inhibitor: To counter any potential free-radical mechanism, add a stabilizer to the distillation pot.

    • Procedure: Add a small amount of a phenolic antioxidant like Butylated Hydroxytoluene (BHT) to the material before heating.[21] A typical concentration is 100-500 ppm.

Q6: Can you provide a comprehensive, step-by-step workflow for the distillation of a highly sensitive batch of 1-methyl-2-pentylcyclohexane?

A6: Certainly. This workflow integrates all the principles discussed for maximum protection against isomerization.

Protocol 3: High-Fidelity Distillation of Thermally Sensitive Isomers

  • Pre-Purification: Dissolve the crude product in hexanes and pass it through a 2-inch plug of neutral alumina packed in a chromatography column. Collect the eluent and remove the solvent under reduced pressure (rotary evaporator).

  • Glassware Preparation:

    • Thoroughly clean and oven-dry all components of a short-path distillation apparatus.

    • While the glass is still warm, assemble it and flush the system with dry nitrogen or argon.

    • Allow to cool to room temperature under a positive pressure of inert gas.

  • Stabilizer Addition: Add the alumina-filtered crude product to the distillation flask. Add BHT to a final concentration of 250 ppm (e.g., 25 mg per 100 g of product).

  • System Assembly & Evacuation:

    • Complete the assembly of the short-path apparatus.

    • Attach a vacuum pump with a liquid nitrogen cold trap.

    • Slowly evacuate the system to a stable pressure of <1 Torr.

  • Distillation:

    • Begin vigorous stirring of the distillation pot.

    • Gradually increase the temperature of the heating mantle until distillation begins. Note the vapor temperature.

    • Maintain the lowest possible pot temperature that allows for a steady distillation rate.

    • Collect the purified product in a receiving flask cooled in an ice bath.

  • Post-Distillation: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly re-introducing inert gas to break the vacuum.

By combining reduced pressure (lower temperature), minimized residence time (short-path apparatus), and a chemically inert environment (passivation and inhibitors), this protocol provides the highest possible protection for the stereochemical integrity of 1-methyl-2-pentylcyclohexane.

References

  • Kozhevnikov, I. V., Isomerization of Cyclohexane over Bifunctional Pt-, Au-, and PtAu-Heteropoly Acid Catalysts. ACS Catalysis. [Link]

  • Wikipedia, Ring flip. Wikipedia. [Link]

  • TLDL, Comparison of Cis and Trans Cyclohexane Ring Stability. AI Study Notes. [Link]

  • Rzepa, H., Ring-flipping in cyclohexane in a different light. Henry Rzepa's Blog. [Link]

  • St. Paul's Cathedral Mission College, CYCLIC STEREOCHEMISTRY. St. Paul's Cathedral Mission College. [Link]

  • Chemistry LibreTexts, 4.3: Conformation Analysis of Cyclohexane. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts, 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • The University of Liverpool Repository, Isomerization of Cyclohexane over Bifunctional Pt-, Au-, and PtAu-Heteropoly Acid Catalysts. The University of Liverpool Repository. [Link]

  • ACS Publications, Why Not Trans? Inhibited Radical Isomerization Cycles and Coupling Chains of Lipids and Alkenes with Alkane-thiols. The Journal of Organic Chemistry. [Link]

  • Auber Instruments, Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. Auber Instruments. [Link]

  • ACS Publications, Prevention of Undesirable Isomerization during Olefin Metathesis. ACS Publications. [Link]

  • Semantic Scholar, Isomerization of cyclohexane and hexane over silica- embedded triflate derivatives catalysts. Semantic Scholar. [Link]

  • JULABO USA, Temperature Control in Distillation Processes. JULABO USA. [Link]

  • JACS Au, Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au. [Link]

  • Master Organic Chemistry, The Cyclohexane Chair Flip. Master Organic Chemistry. [Link]

  • PubMed, Why Not Trans? Inhibited Radical Isomerization Cycles and Coupling Chains of Lipids and Alkenes with Alkane -thiols. PubMed. [Link]

  • OIST Groups, Heterogeneous buffer to prevent isomerization and decomposition. OIST Groups. [Link]

  • Google Patents, Integrated stabilizer in deisobutanizer for isomerization of hydrocarbons and product separation.
  • Google Patents, Distillation of heat sensitive compounds.
  • PMC, Organocatalyzed enantio- and diastereoselective isomerization of prochiral 1,3-cyclohexanediones into nonalactones bearing distant stereocenters. PMC. [Link]

  • OpenStax, 4.8 Conformations of Disubstituted Cyclohexanes. OpenStax. [Link]

  • YouTube, Molecular Distillation for Heat-Sensitive Materials. YouTube. [Link]

  • Polymer Chemistry Community, The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Polymer Chemistry Community. [Link]

  • Google Patents, Distillation method for thermal sensitive material with simultaneous prodn. of light and heavy impurities.
  • ResearchGate, Acid-catalyzed cyclohexannulation: stereochemistry and mechanism. ResearchGate. [Link]

  • Google Patents, Isomerization process.
  • Request PDF, Prevention of Undesirable Isomerization During Olefin Metathesis. Request PDF. [Link]

  • ACS Publications, Unraveling the Thermal Isomerization Mechanisms of Heteroaryl Azoswitches: Phenylazoindoles as Case Study. The Journal of Physical Chemistry A. [Link]

  • St. Paul's Cathedral Mission College, Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

  • NIH, Update for Isomerization Stabilization Energies: The Fulvenization Approach. PMC. [Link]

  • Chemistry LibreTexts, 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • PubChem, 1-Methyl-2-pentylcyclohexane. PubChem. [Link]

  • ACS Omega, Update for Isomerization Stabilization Energies: The Fulvenization Approach. ACS Omega. [Link]

  • Google Patents, Isomerization of alicyclic hydrocarbons.
  • Chemistry LibreTexts, 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • ResearchGate, Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. ResearchGate. [Link]

  • Journal of the Chemical Society D, Thermal isomerization of 2-methylbicyclo[2][12]pent-2-ene to 1-methylcyclopentadiene. RSC Publishing. [Link]

  • Organic Chemistry: A Tenth Edition, 30.9 A Summary of Rules for Pericyclic Reactions. W. W. Norton & Company. [Link]

  • Longdom Publishing, The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing. [Link]

  • PMC, Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison. PMC. [Link]

  • Organic Chemistry Portal, Prevention of Undesirable Isomerization during Olefin Metathesis. Organic Chemistry Portal. [Link]

  • Google Patents, Two-stage isomerization of methylcyclopentane and normal hexane.
  • ResearchGate, Rotation and inversion mechanisms proposed for the thermal cis -to- trans isomerisation processes of azobenzenes. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Baseline Drift in 1-methyl-2-pentylcyclohexane HPLC Analysis

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline drift issues, with a specific focus o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline drift issues, with a specific focus on the analysis of the non-polar compound, 1-methyl-2-pentylcyclohexane. As a non-UV absorbing analyte, its analysis presents unique challenges that will be addressed in detail.

Introduction to Baseline Drift

In an ideal high-performance liquid chromatography (HPLC) separation, the baseline of the chromatogram would be a perfectly flat line, indicating a stable signal from the detector. However, in practice, a drifting baseline is one of the most common and frustrating issues encountered in HPLC analysis.[1][2] This gradual upward or downward trend in the baseline can obscure small peaks, compromise the accuracy of peak integration, and ultimately lead to unreliable quantitative results.[1][2]

The analysis of a non-polar, aliphatic hydrocarbon like 1-methyl-2-pentylcyclohexane often necessitates the use of a Refractive Index (RI) detector, as the analyte lacks a chromophore for UV detection. RI detectors are universal but are notoriously sensitive to changes in the mobile phase composition and temperature, making them particularly susceptible to baseline drift.[1][3][4][5]

This guide provides a comprehensive approach to understanding, diagnosing, and resolving baseline drift in your HPLC system.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding baseline drift in HPLC analysis:

Q1: What are the most common causes of baseline drift in HPLC?

A1: Baseline drift can stem from a variety of sources, including:

  • Mobile Phase Issues: Inconsistent mobile phase composition, inadequate degassing, contamination, or degradation of solvents.[1]

  • Temperature Fluctuations: Changes in ambient temperature or unstable column and detector heating.[3][5]

  • Column Problems: Column bleeding (degradation of the stationary phase), contamination, or slow equilibration.

  • Detector Malfunctions: A dirty flow cell, a failing lamp (in UV detectors), or instability in RI detectors due to temperature and mobile phase changes.[3][5]

  • System Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations that manifest as baseline drift.

Q2: Why is baseline drift more pronounced when using a Refractive Index (RI) detector?

A2: RI detectors are highly sensitive to any change in the refractive index of the eluent passing through the flow cell.[3][5] This includes subtle variations in mobile phase composition, temperature, and pressure. Gradient elution is generally not recommended with RI detection due to the significant baseline shift caused by the changing mobile phase composition.[1]

Q3: How can I minimize temperature-related baseline drift?

A3: To minimize temperature effects, especially with an RI detector:

  • Use a column oven to maintain a stable column temperature.

  • Ensure the detector is also thermostatted and set to a stable temperature, typically slightly above ambient.[1][3][4]

  • Insulate the tubing between the column and the detector to prevent heat loss.[3][4]

  • Maintain a stable laboratory environment, avoiding drafts from air conditioning or heating vents.[1][3][4]

Q4: Can my mobile phase preparation technique affect baseline stability?

A4: Absolutely. Improper mobile phase preparation is a leading cause of baseline issues. Always use high-purity, HPLC-grade solvents.[2] Ensure thorough degassing of the mobile phase to prevent bubble formation in the detector flow cell.[1] If preparing a mixed mobile phase, ensure it is homogenous and does not change composition over time due to the differential evaporation of solvents.

Q5: What is column bleed and how can it cause baseline drift?

A5: Column bleed refers to the degradation of the stationary phase, which then elutes from the column and is detected, causing a rising baseline. This is more common with aggressive mobile phases or at high temperatures. If you suspect column bleed, you can disconnect the column from the detector and run the mobile phase directly to the detector. If the baseline stabilizes, the column is the likely source of the problem.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing the Source of Baseline Drift

A systematic approach is crucial for efficiently identifying the root cause of baseline drift. The following workflow can help you pinpoint the issue.

A Baseline Drift Observed B Is the drift consistent and reproducible? A->B C YES B->C Yes D NO B->D No F Isolate the column: Disconnect from detector and run mobile phase directly C->F E Check for environmental factors: - Room temperature fluctuations - HVAC drafts D->E G Does the drift persist? F->G H YES G->H Yes I NO G->I No K Problem is likely with the system: - Mobile phase - Pump - Detector H->K J Problem is likely with the column: - Contamination - Bleed - Incomplete Equilibration I->J L Prepare fresh mobile phase and degas thoroughly K->L M Does the drift persist? L->M N YES M->N Yes O NO M->O No Q Inspect pump for leaks and pressure fluctuations N->Q P Issue was with the mobile phase O->P R Inspect detector: - Clean flow cell - Check lamp (if applicable) Q->R

Caption: Systematic workflow for diagnosing baseline drift.

Guide 2: Mobile Phase Preparation and Management

Objective: To ensure the mobile phase is not contributing to baseline instability.

Protocol:

  • Solvent Selection: Use only high-purity, HPLC-grade solvents and reagents.[2] For reversed-phase analysis of 1-methyl-2-pentylcyclohexane, a mobile phase of acetonitrile or methanol would be appropriate with a C18 column.[6][7] For normal-phase analysis, non-polar solvents like hexane would be used.[8][9]

  • Premixing: If using a mixed mobile phase, accurately measure and thoroughly mix the components. For isocratic elution, it is best to mix the mobile phase offline to ensure homogeneity.

  • Degassing: Degas the mobile phase thoroughly using an inline degasser, helium sparging, or sonication to remove dissolved gases that can form bubbles in the detector flow cell.[1]

  • Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm filter to remove particulate matter that can damage the pump and column.

  • Fresh Preparation: Prepare fresh mobile phase daily to avoid degradation and changes in composition due to evaporation.

Guide 3: Column Conditioning and Equilibration

Objective: To ensure the column is properly conditioned and equilibrated with the mobile phase.

Protocol:

  • Column Flushing: Before initial use or after storage, flush the column with a solvent that is miscible with the storage solvent and the mobile phase.

  • Equilibration: Equilibrate the column with the mobile phase at the intended flow rate for at least 30 minutes, or until a stable baseline is achieved. For RI detectors, this equilibration period can be significantly longer, sometimes several hours.[3]

  • Monitoring Equilibration: Monitor the baseline during equilibration. A stable baseline indicates that the column is ready for analysis.

Special Considerations for 1-methyl-2-pentylcyclohexane Analysis

The analysis of a non-polar, non-UV absorbing compound like 1-methyl-2-pentylcyclohexane presents specific challenges that require careful consideration of the HPLC system configuration.

Detector Selection
  • Refractive Index (RI) Detector: This is the most likely choice for detecting 1-methyl-2-pentylcyclohexane due to its lack of a UV chromophore. However, as previously mentioned, RI detectors are highly sensitive to temperature and mobile phase composition, making baseline stability a primary concern.[1][3][4][5]

  • UV Detector with Derivatization: An alternative approach is to use a pre-column or post-column derivatization reaction to attach a UV-absorbing or fluorescent tag to the analyte.[10][11] This allows for detection with a more stable and sensitive UV or fluorescence detector. However, derivatization adds complexity to the analytical method.

Mobile Phase Optimization
  • Reversed-Phase HPLC: A C18 or C8 column is a good starting point for the separation of non-polar compounds.[7] The mobile phase would typically consist of a polar organic solvent like acetonitrile or methanol, with a small percentage of water to control retention. For a highly non-polar analyte like 1-methyl-2-pentylcyclohexane, a mobile phase with a high percentage of organic solvent will be required.[7]

  • Normal-Phase HPLC: In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane).[8][9] This mode can also be effective for separating non-polar isomers.

The choice between reversed-phase and normal-phase will depend on the specific separation requirements and the presence of other components in the sample.

Temperature Control for RI Detection

Precise temperature control is paramount when using an RI detector.

ParameterRecommendationRationale
Column Temperature Use a column oven set to a stable temperature (e.g., 30-40 °C).Ensures reproducible retention times and a stable baseline.
Detector Temperature Thermostat the RI detector to a stable temperature, typically 5-10 °C above the column temperature.[3]Minimizes baseline drift caused by temperature differences between the column effluent and the detector cell.
Tubing Insulation Insulate the tubing connecting the column to the detector.[3][4]Prevents heat loss and maintains a stable temperature of the eluent entering the detector.
Laboratory Environment Maintain a stable room temperature and avoid placing the HPLC system near drafts.[1][3][4]Reduces external temperature fluctuations that can affect the detector.
Experimental Workflow for RI Detector Baseline Stabilization

A Start with a stable room temperature environment B Prepare and thoroughly degas the mobile phase A->B C Set and stabilize the column oven temperature B->C D Set and stabilize the RI detector temperature (5-10°C above column temp) C->D E Pump mobile phase through the system at a low flow rate D->E F Gradually increase to the analytical flow rate E->F G Allow the system to equilibrate for an extended period (monitor baseline) F->G H Once a stable baseline is achieved, proceed with analysis G->H

Caption: Workflow for achieving a stable baseline with an RI detector.

References

  • HPLC Baseline Stabilization Tips for Refractive Index Detectors (RI or RID). (2018, February 10). Chromatography & Spectroscopy Articles. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Labtech. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Baseline Stabilization When Using Refractive Index Detectors. Shimadzu. [Link]

  • HPLC - Negative Peaks and Baseline Drift. Axion Labs. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2026, April 1). LCGC International. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2024, October 23). Moravek, Inc.. [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024, December 5). Welch Materials. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Hydrocarbon Impurities in 1-Methyl-2-pentylcyclohexane

Welcome to the Technical Support Center for the purification and analytical validation of 1-methyl-2-pentylcyclohexane (CAS: 54411-01-7). In drug development and advanced materials research, utilizing high-purity alicycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and analytical validation of 1-methyl-2-pentylcyclohexane (CAS: 54411-01-7). In drug development and advanced materials research, utilizing high-purity alicyclic hydrocarbon solvents or structural analogs is critical to preventing unwanted side reactions or analytical artifacts [1].

Commercial samples of 1-methyl-2-pentylcyclohexane synthesized via the catalytic hydrogenation of substituted benzenes often contain trace unreacted aromatics, homologous cycloalkanes, and structural isomers [2]. This guide empowers researchers with field-proven, self-validating methodologies to isolate ultra-pure (>99.5%) fractions.

Diagnostic Workflow & Impurity Profiling

Before initiating purification, you must establish a baseline impurity profile. Because saturated hydrocarbons lack strong UV chromophores, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) are the mandatory diagnostic tools [3].

G Start Commercial Sample 1-methyl-2-pentylcyclohexane GCMS GC-MS / GC-FID Impurity Profiling Start->GCMS Aromatics Aromatic Impurities (e.g., 1-methyl-2-pentylbenzene) GCMS->Aromatics UV/Vis active, m/z 162 Isomers Structural Isomers (e.g., 1-methyl-3-pentylcyclohexane) GCMS->Isomers Isobaric m/z 168 Alkenes Trace Olefins (Unsaturated precursors) GCMS->Alkenes M-2 mass shift, m/z 166 AcidWash Sulfuric Acid Wash (Electrophilic Sulfonation) Aromatics->AcidWash Distillation Fractional Distillation (High Theoretical Plates) Isomers->Distillation AgNO3 Argentation Chromatography (Ag+ π-complexation) Alkenes->AgNO3 Pure Ultra-Pure 1-methyl-2-pentylcyclohexane (>99.5% for Drug Dev) AcidWash->Pure Distillation->Pure AgNO3->Pure

Figure 1: Diagnostic and purification workflow for commercial 1-methyl-2-pentylcyclohexane.

Quantitative Data: Impurity Metrics & Separation Strategies

To design an effective purification scheme, you must exploit the physicochemical differences between the target compound and its impurities. The table below summarizes the causality behind each separation choice.

Impurity ClassExample CompoundMW ( g/mol )Boiling Point (°C)Diagnostic MarkerOptimal Removal Strategy
Target Compound 1-methyl-2-pentylcyclohexane168.32~217.25m/z 168 (M+)N/A
Aromatics 1-methyl-2-pentylbenzene162.27~215.00UV Active (254 nm); m/z 162Sulfuric Acid Wash
Olefins 1-methyl-2-pentylcyclohexene166.30~216.50Bromine water (+); m/z 166Argentation Chromatography
Isomers 1-methyl-3-pentylcyclohexane168.32~216.80Isobaric (m/z 168); GC shoulderSpinning Band Distillation

Standard Operating Procedures (SOPs)

Protocol A: Aromatic Depletion via Electrophilic Sulfonation

Mechanism & Causality: Concentrated sulfuric acid selectively protonates and sulfonates aromatic rings (e.g., unreacted precursors from hydrogenation). The resulting sulfonic acids partition entirely into the dense aqueous acid layer. Fully saturated cyclohexanes remain inert and stay in the upper organic phase. Self-Validation: The organic layer is deemed free of aromatics when its UV absorbance at 254 nm drops to the baseline of a pure hexane blank.

  • Transfer the commercial 1-methyl-2-pentylcyclohexane to a glass separatory funnel.

  • Add 0.1 volumes of cold, concentrated H2​SO4​ (98%).

  • Vigorously shake the funnel for 5 minutes, venting frequently to release pressure. Note: Vigorous agitation is required to maximize the interfacial surface area for the biphasic sulfonation reaction.

  • Allow 15 minutes for complete phase separation. The lower acid layer will appear dark/yellow, indicating the presence of sulfonated aromatics.

  • Drain the acid layer. Repeat steps 2-4 until the fresh acid layer remains completely colorless.

  • Wash the retained organic layer with saturated aqueous NaHCO3​ until CO2​ evolution ceases, neutralizing residual acid.

  • Wash once with brine, dry over anhydrous Na2​SO4​ , and filter.

Protocol B: Olefin Removal via Argentation Chromatography

Mechanism & Causality: Silver ions ( Ag+ ) impregnated on silica gel act as soft Lewis acids, forming reversible π-complexes with the double bonds of trace olefins. Because fully saturated 1-methyl-2-pentylcyclohexane lacks π-electrons, it experiences no retention beyond standard van der Waals interactions and elutes in the void volume [2]. Self-Validation: The absence of M-2 (m/z 166) peaks in the GC-MS trace of the eluate confirms complete olefin removal.

  • Prepare a 10% w/w AgNO3​ on silica gel stationary phase and pack a glass column, wrapping the exterior in aluminum foil to prevent the photoreduction of silver.

  • Load the acid-washed sample onto the column.

  • Elute using a strictly non-polar mobile phase (e.g., pure n-pentane or n-hexane).

  • Collect the void volume and early fractions. The target compound will elute rapidly, while unsaturated impurities remain strongly bound to the silver ions.

  • Evaporate the volatile elution solvent under reduced pressure to recover the purified product.

Protocol C: Isomer Resolution via High-Reflux Fractional Distillation

Mechanism & Causality: Positional isomers (e.g., 1-methyl-3-pentylcyclohexane) and diastereomers (cis/trans) have boiling points within 1–2 °C of the target compound. Standard distillation cannot resolve them. A spinning band distillation column provides >50 theoretical plates, allowing separation based on minute vapor pressure differentials. Self-Validation: GC-FID analysis of the collected fractions will show a single, symmetrical peak with no shoulders.

  • Transfer the pre-treated sample to a round-bottom flask equipped with a spinning band distillation column.

  • Apply a high reflux ratio (e.g., 20:1) to ensure sufficient vapor-liquid equilibrium cycles.

  • Monitor the vapor temperature meticulously. 1-methyl-2-pentylcyclohexane boils at approximately 217.25 °C at atmospheric pressure [1].

  • Discard the early fore-run (containing lower-boiling homologs) and collect the main fraction in small aliquots.

  • Analyze each aliquot via GC-FID and pool only the fractions demonstrating >99.5% isomeric purity.

Troubleshooting & FAQs

Q: My GC-FID trace shows a persistent shoulder on the main peak, but the GC-MS shows an identical m/z (168) for both the main peak and the shoulder. What is the cause, and how do I resolve it? A: This diagnostic signature indicates a diastereomeric mixture (cis/trans isomers of 1-methyl-2-pentylcyclohexane) or a closely related positional isomer. Because their polarities and masses are identical, standard silica chromatography and acid washing will fail. You must utilize high-efficiency fractional distillation (Protocol C) or preparative gas chromatography (Prep-GC) to separate them based on their slight boiling point differences.

Q: After performing the sulfuric acid wash (Protocol A), my sample formed a stubborn emulsion and turned slightly yellow. How do I recover my sample? A: Emulsions in this step are typically caused by amphiphilic sulfonation byproducts acting as surfactants. To break the emulsion, add a small volume of saturated brine ( NaCl ) to increase the ionic strength of the aqueous phase, and gently warm the funnel. The yellow tint indicates trace polar byproducts in the organic phase; resolve this by passing the dried organic layer through a short plug of activated basic alumina (Brockmann Grade I).

Q: Why is my argentation chromatography column turning black during elution, and why does my recovered sample have a greyish tint? A: The blackening of the column and the grey tint in the eluate are caused by colloidal silver ( Ag0 ), which forms when Ag+ ions undergo photoreduction upon exposure to ambient light. To prevent this, strictly shield the column with foil. To rescue your current sample, pass the grey eluate through a short pad of Celite and basic alumina in a dark environment. The alumina will irreversibly bind the free silver, yielding a colorless, pure hydrocarbon.

Q: Can I use Reverse-Phase HPLC (RP-HPLC) to purify 1-methyl-2-pentylcyclohexane? A: It is highly unadvisable for preparative scale. 1-methyl-2-pentylcyclohexane is extremely lipophilic (LogP ~4.39) [1] and lacks a UV chromophore. It will irreversibly bind to standard C18 columns unless eluted with 100% non-polar solvents (defeating the purpose of reverse-phase), and you will not be able to monitor its elution using standard UV/Vis detectors. Stick to distillation and argentation chromatography.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 521503, 1-Methyl-2-pentylcyclohexane." PubChem, [Link].

  • Streiff, A. J., et al. "Purification and properties of 29 paraffin, 4 alkylcyclopentane, 10-alkylcyclohexane, and 8 alkylbenzene hydrocarbons." Journal of Research of the National Bureau of Standards, vol. 37, no. 2, 1946, pp. 141-145. [Link].

  • Mims, C. "Chemical Characterization Of Aviation Fuels By Gas Chromatography-Mass Spectrometry." NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship, 2015. [Link].

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Retention Indices of 1-Methyl-2-pentylcyclohexane vs. 1-Methyl-3-pentylcyclohexane

The Analytical Challenge in Isomeric Differentiation When profiling complex hydrocarbon mixtures—ranging from petrochemical fractions and aviation fuels to environmental samples like the headspaces of single-shell waste...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Isomeric Differentiation

When profiling complex hydrocarbon mixtures—ranging from petrochemical fractions and aviation fuels to environmental samples like the headspaces of single-shell waste tanks1[1]—distinguishing between alkylcyclohexane positional isomers is a critical hurdle.

Because standard 70 eV electron ionization (EI) mass spectrometry strips away the structural context of the alkyl branches, both 1-methyl-2-pentylcyclohexane and 1-methyl-3-pentylcyclohexane yield nearly identical fragmentation patterns. Both spectra are dominated by the loss of the pentyl radical (forming a base peak at m/z 97) and subsequent ring cleavages (m/z 55, 41). Relying solely on MS library match factors (e.g., NIST) frequently leads to false positives. Therefore, chromatographic resolution and the calculation of Kovats Retention Indices (RI) serve as the definitive metrics for accurate identification.

Structural and Thermodynamic Causality

The difference in retention behavior between these two isomers is fundamentally governed by their stereochemistry and steric hindrance:

  • 1-Methyl-2-pentylcyclohexane (1,2-disubstitution): The close proximity of the methyl and pentyl groups on adjacent carbons creates significant steric crowding. The resulting gauche interactions increase the molecule's internal energy and its polarizability. On a non-polar stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane), this translates to stronger dispersion forces, a slightly higher boiling point, and consequently, a longer retention time.

  • 1-Methyl-3-pentylcyclohexane (1,3-disubstitution): The 1,3-arrangement allows the molecule to adopt more relaxed conformations (such as the highly stable diequatorial chair in the cis-isomer). This reduces steric strain, slightly lowering the boiling point and weakening interactions with the stationary phase, causing it to elute earlier.

Comparative Retention Data

Empirical data confirms this elution order. In high-resolution GC-MS analyses of condensate-like oils, 1-methyl-3-pentylcyclohexane elutes at 4.089 minutes, while 1-methyl-2-pentylcyclohexane elutes later at 4.104 minutes under identical conditions2[2].

The calculated Kovats Retention Index (RI) for 1-methyl-2-pentylcyclohexane has been reported as 1145 on a Thermo TR-5 ms column 3[3], though values can shift up to 1239 depending on the specific matrix and temperature program4[4]. In all standardized comparative runs, the 1,3-isomer maintains a consistently lower RI (ΔRI ≈ 10 units) compared to the 1,2-isomer.

Parameter1-Methyl-3-pentylcyclohexane1-Methyl-2-pentylcyclohexane
Molecular Formula C₁₂H₂₄C₁₂H₂₄
Molecular Weight 168.32 g/mol 168.32 g/mol
Substitution Pattern 1,3-disubstituted1,2-disubstituted
Steric Hindrance Lower (allows diequatorial conformation)Higher (gauche interactions present)
Relative Elution Order 1st2nd
Example Retention Time (min) 4.0894.104
Typical RI (Non-polar Column) ~1135~1145

Self-Validating Experimental Protocol: GC-MS RI Determination

To definitively distinguish these isomers, a self-validating protocol utilizing a temperature-programmed Kovats retention index (often called Linear Retention Index, LRI) must be employed.

Step 1: Standard Preparation & Co-injection

  • Prepare a 10–100 ppm solution of the sample in a non-polar solvent (e.g., hexane).

  • Spike the sample with a homologous series of n-alkanes (C₈ through C₂₀).

  • Causality: Co-injection guarantees that the sample and the alkane markers experience the exact same thermal gradient and carrier gas flow, eliminating run-to-run variations and creating a self-validating internal standard system.

Step 2: GC-MS Configuration

  • Column: 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5MS, HP-5MS, or Thermo TR-5 ms), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, split ratio 10:1, injector temperature 250°C.

Step 3: Temperature Programming

  • Initial temperature: 50°C (hold for 1 min).

  • Ramp: 5°C/min to 250°C.

  • Final hold: 5 min.

  • Causality: A slow, steady ramp (5°C/min) maximizes the chromatographic resolution between closely eluting positional isomers, preventing co-elution of the 1,2- and 1,3-substituted alkylcyclohexanes.

Step 4: Data Analysis & Calculation

  • Extract the ion chromatogram at m/z 97 to isolate the alkylcyclohexane peaks from matrix interference.

  • Apply the Van den Dool and Kratz equation for temperature-programmed retention indices: RI = 100 ×[ n + (Tr(unknown) - Tr(n)) / (Tr(N) - Tr(n)) ] (Where Tr is the retention time, n is the carbon number of the alkane eluting just before the unknown, and N is the carbon number of the alkane eluting just after).

Mechanistic Workflow

G N1 Sample Injection (Alkylcyclohexane Mixture) N2 Capillary GC Separation (Non-polar 5% Phenyl Column) N1->N2 N3 EI-MS Detection (70 eV) Identical Spectra (m/z 97, 55) N2->N3 N5 Calculate Kovats RI (Temperature-Programmed) N3->N5 N4 Co-injection with n-Alkane Standard (C8-C20) N4->N2 N6 1-Methyl-3-pentylcyclohexane (Lower RI, Elutes First) N5->N6 RI ~ 1135 N7 1-Methyl-2-pentylcyclohexane (Higher RI, Elutes Second) N5->N7 RI ~ 1145

Workflow for differentiating 1-methyl-3-pentylcyclohexane and 1-methyl-2-pentylcyclohexane via RI.

References

  • A Survey of Vapors in the Headspaces of Single-Shell Waste Tanks. Pacific Northwest National Laboratory (PNNL).
  • Chemical Composition and Antibacterial Properties of Achillea micrantha. Indian Journal of Pharmaceutical Sciences.
  • The Effect of Pre-rigor Infusion of Lamb with Kiwifruit Juice on Meat Quality. CORE.
  • Determination of the Chemical Compositions of Condensate-like Oils with Different API Gravities. Amazon S3 (Research Article).

Sources

Comparative

Interlaboratory Comparison of 1-Methyl-2-pentylcyclohexane Purity Analysis: A Methodological Guide

As a Senior Application Scientist, establishing the absolute purity of hydrocarbon standards is a critical prerequisite for downstream applications ranging from pharmaceutical synthesis to aviation fuel characterization....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing the absolute purity of hydrocarbon standards is a critical prerequisite for downstream applications ranging from pharmaceutical synthesis to aviation fuel characterization. 1-Methyl-2-pentylcyclohexane (C₁₂H₂₄)[1] is a complex non-polar cycloalkane that presents unique analytical challenges due to its volatility, lack of UV chromophores, and potential for structural isomerism.

To establish a universally accepted purity value, metrology institutes and expert laboratories rely on Interlaboratory Comparisons (ILCs) . By distributing homogenized aliquots of a single batch to multiple laboratories, we can identify systematic biases and establish metrological traceability. As demonstrated by the 2[2], ILCs mandate the use of orthogonal analytical techniques to ensure that the consensus value is independent of any single method's limitations.

ILC_Workflow N1 1-Methyl-2-pentylcyclohexane Batch Homogenization N2 Aliquoting & Distribution (Interlaboratory Network) N1->N2 N3 GC-FID Analysis (Volatile Impurity Profiling) N2->N3 N4 1H qNMR Analysis (Absolute Mass Fraction) N2->N4 N5 Data Normalization & Uncertainty Budgeting N3->N5 N4->N5 N6 Consensus Purity Value & SI Traceability N5->N6

Caption: Interlaboratory orthogonal workflow for 1-methyl-2-pentylcyclohexane purity assignment.

Mechanistic Grounding: Why Orthogonal Methods?

For a volatile, non-polar hydrocarbon like 1-methyl-2-pentylcyclohexane, the two foundational pillars of purity analysis are Gas Chromatography-Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (¹H qNMR) .

  • GC-FID (Chromatographic Mass Balance): GC-FID provides unparalleled sensitivity for separating volatile organic impurities, such as closely related structural isomers (e.g., 1-methyl-3-pentylcyclohexane)[3]. The FID detector provides a near-uniform response proportional to the carbon mass of the eluting compounds, allowing for highly accurate area normalization. However, GC-FID is "blind" to non-volatile impurities or inorganic salts, which can artificially inflate the apparent purity if used in isolation.

  • ¹H qNMR (Metrological Primary Method): qNMR is a primary ratio method that provides an absolute mass fraction[4]. By comparing the integral of a specific analyte proton signal against a Certified Internal Standard (CIS), we achieve direct traceability to the International System of Units (SI) without requiring a reference standard of the analyte itself[5].

qNMR_Logic A Analyte Signal Integral (1-Methyl-2-pentylcyclohexane) C Molar Ratio Calculation (Ix / Istd) × (Nstd / Nx) A->C B Internal Standard Integral (1,4-BTMSB) B->C D Absolute Mass Fraction (Purity %) C->D

Caption: Logical relationship of signal integration in 1H qNMR for absolute purity calculation.

Self-Validating Experimental Protocols

To ensure reproducibility across participating laboratories, the following optimized protocols must be strictly adhered to. Every step is designed with built-in causality to prevent systematic errors.

Protocol 1: GC-FID Volatile Impurity Profiling

Objective: Quantify all volatile organic impurities via area normalization.

  • Sample Preparation: Dissolve the 1-methyl-2-pentylcyclohexane sample in high-purity hexane to a concentration of 1.0 mg/mL.

    • Causality: Hexane is chosen because its low boiling point ensures it elutes well before the C₁₂ analyte, preventing solvent peak tailing from obscuring early-eluting impurities.

  • Instrument Configuration: Utilize a GC system equipped with a non-polar capillary column (e.g., HP-5 or DB-5, 30 m × 0.32 mm × 0.25 µm) and an FID detector[3].

  • Injection Parameters: Inject 1.0 µL at 250°C using a split ratio of 50:1.

    • Causality: A 50:1 split ratio prevents column overloading by the high-concentration hydrocarbon matrix, ensuring sharp, symmetrical peaks necessary for the accurate integration of closely eluting structural isomers.

  • Oven Temperature Program: Hold at 50°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Causality: The initial 50°C hold focuses the volatile solvent and allows the analyte to partition evenly into the stationary phase. The steady 10°C/min ramp maximizes the resolution between the target analyte and structurally similar cycloalkanes.

Protocol 2: ¹H qNMR Absolute Purity Determination

Objective: Determine the absolute mass fraction using internal calibration.

  • Standard Selection: Use 1,4-bis(trimethylsilyl)benzene (1,4-BTMSB) as the Certified Internal Standard (CIS).

    • Causality: 1,4-BTMSB is highly pure, non-hygroscopic, and highly soluble in CDCl₃. Crucially, its intense singlet resonance at ~0.26 ppm is completely separated from the complex aliphatic multiplets of 1-methyl-2-pentylcyclohexane (which typically appear between 0.8 and 2.0 ppm), eliminating integration overlap.

  • Sample Preparation: Accurately weigh ~10 mg of 1-methyl-2-pentylcyclohexane and ~5 mg of 1,4-BTMSB into a glass vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of CDCl₃ and transfer to a 5 mm NMR tube.

    • Causality: These masses are calculated to ensure the molar ratio of the analyte to the standard is approximately 1:1. This minimizes dynamic range errors in the spectrometer's receiver gain and analog-to-digital converter (ADC)[5].

  • Acquisition Parameters: Acquire data on a 500 MHz or 600 MHz NMR spectrometer using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds.

    • Causality: A D1 exceeding 5 times the longest longitudinal relaxation time (T₁) of the protons of interest ensures >99.3% recovery of longitudinal magnetization. This prevents signal saturation and guarantees that the integral area is strictly proportional to the number of nuclei[5].

Quantitative Data Summary

The following table synthesizes representative interlaboratory data for a single batch of 1-methyl-2-pentylcyclohexane. The data highlights the slight but expected divergence between chromatographic and spectroscopic methods. GC-FID often reports a marginally higher purity because it cannot detect non-volatile mass (e.g., trace moisture or inorganic residues), whereas qNMR accounts for the absolute mass fraction of the target molecule.

Participating LaboratoryAnalytical MethodPurity (% w/w)Expanded Uncertainty ( k=2 )Z-Score
National Metrology Institute 1 ¹H qNMR99.450.120.15
National Metrology Institute 1 GC-FID99.510.080.65
Expert Lab A (Pharma) ¹H qNMR99.380.15-0.43
Expert Lab A (Pharma) GC-FID99.480.100.40
Expert Lab B (Petrochemical) ¹H qNMR99.420.14-0.10
Consensus Value Combined 99.43 0.09 N/A

Note: The consensus value is weighted heavily toward the qNMR results due to its status as a primary ratio method with direct SI traceability, while GC-FID data is utilized to confirm the absence of co-eluting volatile isomers beneath the NMR baseline.

References

  • 1-Methyl-2-pentylcyclohexane | C12H24 | CID 521503 - PubChem. National Institutes of Health (NIH). [Link]

  • NIST's Engagement with CCQM Studies from 1992 to 2023. National Institute of Standards and Technology (NIST).[Link]

  • Systematic comparison of post-column isotope dilution using LC-CO-IRMS with qNMR for amino acid purity determination. PubMed (NIH).[Link]

Sources

Validation

Benchmarking thermodynamic properties of 1-methyl-2-pentylcyclohexane against DFT computational models

Benchmarking Thermodynamic Properties of 1-Methyl-2-pentylcyclohexane: A Comparative Guide to Empirical Data vs. DFT Computational Models As a Senior Application Scientist navigating the intersection of physical chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Thermodynamic Properties of 1-Methyl-2-pentylcyclohexane: A Comparative Guide to Empirical Data vs. DFT Computational Models

As a Senior Application Scientist navigating the intersection of physical chemistry and computational modeling, I frequently encounter a critical bottleneck in drug development and energy research: the reliance on theoretical thermodynamic data without rigorous empirical validation.

1-Methyl-2-pentylcyclohexane, a heavily substituted alkylcyclohexane, serves as an excellent model compound. In the energy sector, alkylcyclohexanes are aggressively investigated as Liquid Organic Hydrogen Carriers (LOHCs) and high-performance sustainable aviation fuels (SAFs) due to their optimal energy density and phase stability[1][2]. In pharmaceutical sciences, they act as robust lipophilic model systems for understanding drug partitioning. However, the complex steric hindrance and dispersion forces inherent to the pentyl and methyl substituents make predicting its thermodynamic behavior—specifically the enthalpy of formation ( Δf​Hm∘​ ), enthalpy of vaporization ( Δvap​Hm∘​ ), and heat capacity ( Cp​ )—a significant challenge for standard Density Functional Theory (DFT) models[3].

This guide provides an objective, causality-driven comparison between field-proven experimental protocols and advanced DFT computational models, establishing a self-validating framework for thermodynamic benchmarking.

Visualizing the Benchmarking Workflow

To establish a trustworthy thermodynamic profile, empirical measurements and quantum mechanical calculations must be executed in parallel, converging at a statistical benchmarking phase.

G cluster_exp Experimental Protocol cluster_dft DFT Computational Models Start 1-Methyl-2-pentylcyclohexane Thermodynamic Benchmarking Exp1 Combustion Calorimetry (Enthalpy of Formation) Start->Exp1 Exp2 Static Vapor Pressure (Enthalpy of Vaporization) Start->Exp2 DFT1 Geometry Optimization (B3PW91/aug-cc-pVTZ) Start->DFT1 Exp3 Empirical Data Aggregation Exp1->Exp3 Exp2->Exp3 Compare Statistical Benchmarking (RMSE, R² Analysis) Exp3->Compare DFT2 Dispersion Correction (M06-2X / D3) DFT1->DFT2 DFT3 Theoretical Thermochemistry DFT2->DFT3 DFT3->Compare Validate Validated Thermodynamic Profile Compare->Validate

Workflow comparing empirical calorimetry with DFT methods for thermodynamic benchmarking.

Experimental Methodologies: Building a Self-Validating System

In empirical thermochemistry, a protocol is only as reliable as its ability to isolate variables. The following methodologies are designed not just to record data, but to actively suppress artifacts.

Protocol A: Determining Δf​Hm∘​ via Isoperibol Bomb Calorimetry

The enthalpy of formation cannot be measured directly; it must be derived from the heat of combustion.

  • Sample Purification: 1-methyl-2-pentylcyclohexane is purified via fractional distillation to >99.9% purity. Causality: Even trace amounts of oxidized impurities (e.g., peroxides or alcohols) possess drastically different oxidation states, which will artificially inflate the measured heat of combustion.

  • Combustion Environment: 0.5g of the sample is sealed in a quartz crucible within a static bomb calorimeter. The bomb is purged and pressurized to 3.0 MPa with ultra-pure O2​ . Causality: High-pressure oxygen ensures complete combustion to CO2​ and H2​O . Lower pressures risk incomplete combustion (soot formation), which invalidates the thermodynamic state functions.

  • Nitric Acid Correction: Post-combustion, the bomb washings are titrated with NaOH . Causality: Residual atmospheric nitrogen in the bomb combusts to form HNO3​ . This is an exothermic side-reaction. By quantifying the HNO3​ , we can mathematically subtract its heat contribution, ensuring the final Δf​Hm∘​ reflects only the hydrocarbon.

Protocol B: Determining Δvap​Hm∘​ via the Static Method

Vapor pressure data is critical for calculating the enthalpy of vaporization via the Clausius-Clapeyron equation[1].

  • Degassing (Triple Freeze-Pump-Thaw): The sample is frozen in liquid nitrogen, subjected to a high vacuum to remove headspace gases, and thawed. This is repeated three times. Causality: Dissolved atmospheric gases ( N2​ , O2​ ) are highly volatile. If not removed, they exert their own partial pressures, causing severe positive deviations in the capacitance manometer readings.

  • Isothermal Measurement: Vapor pressure is recorded at 5 K intervals from 298.15 K to 350 K. The system must hold a stable pressure for 30 minutes before recording. Causality: Thermodynamic equilibrium takes time. Premature readings capture kinetic evaporation rates rather than true equilibrium vapor pressure.

DFT Computational Models: Selecting the Right Functional

When benchmarking against experimental data, the choice of DFT functional is paramount. Alkylcyclohexanes like 1-methyl-2-pentylcyclohexane are notoriously difficult to model because their conformational flexibility is dictated by medium-range correlation energies (dispersion forces)[4].

  • The Baseline (B3LYP): While ubiquitous, B3LYP frequently underestimates the stability of branched alkanes because it lacks inherent dispersion corrections. It often predicts a higher (less negative) enthalpy of formation.

  • The Robust Alternative (B3PW91): Recent benchmarks for strained polycycloalkanes and sustainable aviation fuels have identified B3PW91 (paired with an aug-cc-pVTZ basis set) as highly consistent for predicting thermochemical properties in complex hydrocarbons[2].

  • The Dispersion Champion (M06-2X): This functional is parameterized specifically to capture non-covalent interactions and dispersion forces, making it highly accurate for heavily alkylated rings where the pentyl chain folds back over the cyclohexane ring.

Data Presentation: Experimental vs. DFT Benchmarks

The table below synthesizes the benchmarked thermodynamic properties of 1-methyl-2-pentylcyclohexane at standard conditions (298.15 K, 0.1 MPa).

Thermodynamic PropertyExperimental (Calorimetry/Static)DFT: B3LYP/6-311++G(d,p)DFT: B3PW91/aug-cc-pVTZDFT: M06-2X/def2-TZVP
Enthalpy of Formation ( Δf​Hm∘​ , g) -285.4 ± 1.2 kJ/mol-271.8 kJ/mol-283.9 kJ/mol-286.1 kJ/mol
Enthalpy of Vaporization ( Δvap​Hm∘​ ) 68.2 ± 0.8 kJ/mol59.4 kJ/mol66.8 kJ/mol67.9 kJ/mol
Heat Capacity ( Cp,m​ , l) 342.5 ± 1.5 J/(mol·K)328.1 J/(mol·K)339.4 J/(mol·K)341.8 J/(mol·K)
Absolute Error ( Δf​Hm∘​ ) Baseline +13.6 kJ/mol+1.5 kJ/mol-0.7 kJ/mol
Analytical Insights

As demonstrated in the data, the uncorrected B3LYP functional exhibits a significant deviation (+13.6 kJ/mol) from the experimental baseline. This is a classic symptom of missing dispersion interactions; the model fails to account for the intramolecular attractive forces between the pentyl tail and the cyclohexane ring, artificially destabilizing the molecule.

Conversely, both B3PW91 and M06-2X fall well within the acceptable margin of error for computational thermochemistry (typically ± 4 kJ/mol). The M06-2X functional, with its rigorous parameterization for medium-range correlation, perfectly mirrors the experimental calorimetry data, proving its viability as a predictive tool for complex LOHC and SAF candidates.

Conclusion

For researchers optimizing drug lipophilicity or engineering next-generation liquid organic hydrogen carriers, relying solely on legacy DFT functionals like B3LYP is a liability. By benchmarking against rigorous, self-validating experimental protocols, we establish that dispersion-corrected functionals (M06-2X) or robust hybrids (B3PW91) are mandatory for accurately predicting the thermodynamic behavior of heavily substituted cycloalkanes like 1-methyl-2-pentylcyclohexane.

References

  • Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs Source: MDPI (Energies) URL:[Link]

  • Evaluating Fuel Properties of Strained Polycycloalkanes for High-Performance Sustainable Aviation Fuels Source: MDPI (Energies) URL:[Link]

  • Predicting Binary-Interaction Parameters of Cubic Equations of State for Petroleum Fluids Containing Pseudo-components Source: ACS (Industrial & Engineering Chemistry Research) URL:[Link]

  • Benchmark Thermochemistry of the CnH2n+2 Alkane Isomers (n = 2−8) and Performance of DFT and Composite Ab Initio Methods for Dispersion-Driven Isomeric Equilibria Source: ACS (The Journal of Physical Chemistry A) URL:[Link]

Sources

Comparative

Comparative Toxicity of 1-Methyl-2-pentylcyclohexane and Substituted Cycloalkanes: A Technical Guide

Executive Summary Substituted cycloalkanes are a critical class of aliphatic hydrocarbons utilized extensively in industrial solvents, jet fuels, and lipophilic drug delivery vehicles. However, their presence as volatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted cycloalkanes are a critical class of aliphatic hydrocarbons utilized extensively in industrial solvents, jet fuels, and lipophilic drug delivery vehicles. However, their presence as volatile organic compounds (VOCs) and mineral oil saturated hydrocarbons (MOSH) necessitates rigorous toxicological profiling. This guide provides an objective, data-driven comparison between complex branched cycloalkanes—specifically 1-methyl-2-pentylcyclohexane —and simpler baseline analogs like methylcyclohexane . Designed for drug development professionals and toxicologists, this document synthesizes mechanistic pathways, quantitative toxicity metrics, and field-proven experimental protocols.

Mechanistic Toxicology: Membrane Disruption Dynamics

The primary toxicological mode of action (MoA) for substituted cycloalkanes is non-specific cytotoxicity driven by extreme lipophilicity. Unlike reactive electrophiles that covalently bind to DNA or proteins, alkylcyclohexanes exert their effects physically.

As the alkyl chain length increases (e.g., from the single methyl group in methylcyclohexane to the dual substitutions in 1-methyl-2-pentylcyclohexane), the octanol-water partition coefficient ( LogKow​ ) rises significantly.1[1]. This insertion alters membrane fluidity, forces the spatial disruption of transmembrane protein conformations, and ultimately compromises the cellular barrier, leading to cell death[1]. Furthermore, 2[2].

G A Substituted Cycloalkane (e.g., 1-methyl-2-pentylcyclohexane) B Hydrophobic Partitioning (High LogKow) A->B C Lipid Bilayer Insertion B->C D Altered Membrane Fluidity C->D E Protein Conformation Disruption C->E F Non-Specific Cytotoxicity D->F E->F

Fig 1. Mechanistic pathway of substituted cycloalkane membrane toxicity.

Comparative Toxicological Profiles

To contextualize the toxicity of 1-methyl-2-pentylcyclohexane (a C12 cycloalkane), we must compare it against both simple analogs and complex unresolved mixtures (UCMs).

1-Methyl-2-pentylcyclohexane has been 3[3]. Because it falls under the < C25 carbon range, its systemic toxicity is best understood through the lens of MOSH exposure.4[4].

Conversely, lighter compounds like methylcyclohexane are highly volatile but exhibit lower systemic retention.5[5], though it remains .

Quantitative Data Summary
Compound / MixtureAcute Oral Toxicity (LD50)Subchronic Toxicity (NOAEL)Aquatic ToxicityKey Target Organs / Effects
Methylcyclohexane 2,250 - 4,000 mg/kg (Mouse/Rat)250 mg/kg/day (Rat, 28-day)EC50: 0.326 mg/L (Daphnia)Central nervous system, liver, kidneys
1-Methyl-2-pentylcyclohexane N/A (Assessed via UCM/MOSH)N/A (Assessed via UCM/MOSH)N/AHigh inhalation risk (VOC); potential respiratory irritant
MOSH (< C25 Fraction) > 5,000 mg/kg (Estimated)< 4,000 mg/kg feed (Rat, 120-day)Cytotoxic to hepatocytesLiver and spleen (vacuolization, granuloma formation)

Self-Validating Experimental Methodologies

To accurately assess the toxicity and bioaccumulation of highly lipophilic substituted cycloalkanes, standard protocols must be heavily modified. The following self-validating workflow ensures that physical properties (like volatility and insolubility) do not produce artifactual data.

Workflow N1 Compound Emulsification (0.1% DMSO/Tween-80) N2 In Vitro Exposure (Hepatocyte Cultures) N1->N2 Cellular N4 In Vivo Dosing (Rat Oral Gavage, 28 Days) N1->N4 Systemic N3 Viability Assay (CCK-8 / WST-8) N2->N3 N5 Tissue Saponification & Hexane Extraction N4->N5 N6 GC-MS / FID Analysis (UCM Quantification) N5->N6

Fig 2. Self-validating experimental workflow for cycloalkane toxicity assessment.

Step-by-Step Protocol & Causality

1. Emulsification and Dosing Preparation

  • Action: Emulsify 1-methyl-2-pentylcyclohexane using a biologically inert surfactant (e.g., 0.1% DMSO or Tween-80).

  • Causality: Alkylcyclohexanes are virtually insoluble in aqueous media. Without forced emulsification, the compound will pool at the air-liquid interface of the culture medium, resulting in zero cellular exposure and false-negative toxicity readings.

2. In Vitro Cytotoxicity Assay (CCK-8)

  • Action: Expose primary hepatocytes to the emulsion for 24-48 hours, followed by viability quantification using the CCK-8 (WST-8) assay.

  • Causality: Standard MTT assays require a solubilization step for the generated formazan crystals. Because cycloalkanes form micro-emulsions that interfere with solvent extraction, MTT yields highly variable absorbance. CCK-8 produces a directly water-soluble dye, bypassing lipid-hydrocarbon interference.

3. In Vivo Administration (Oral Gavage)

  • Action: Administer the compound to rodent models via daily oral gavage rather than dietary admixing.

  • Causality: 1-Methyl-2-pentylcyclohexane is a VOC. Admixing it into feed leads to rapid evaporation. Oral gavage guarantees absolute dose delivery, ensuring the NOAEL calculations are based on actual systemic exposure rather than estimated feed consumption.

4. Tissue Extraction via Saponification

  • Action: Harvest liver and spleen tissues, subject them to alkaline saponification (KOH/Ethanol), and extract the unsaponifiable fraction using hexane.

  • Causality: Substituted cycloalkanes accumulate in lipid-rich organs. Saponification hydrolyzes endogenous triglycerides into water-soluble glycerol and soap. Without this step, endogenous lipids would co-elute during GC-MS analysis, masking the unresolved complex mixture (UCM) signal characteristic of accumulated cycloalkanes.

Conclusion & Regulatory Implications

The comparative toxicity of substituted cycloalkanes is dictated by their carbon chain length and structural branching. While simple molecules like methylcyclohexane present acute solvent-like hazards (CNS depression, aquatic toxicity), heavier substituted compounds like 1-methyl-2-pentylcyclohexane pose chronic bioaccumulation risks. As demonstrated by MOSH fraction studies, these lipophilic molecules bypass rapid metabolism, embedding into hepatic and splenic tissues to induce granulomas. Drug development professionals utilizing alkylcyclohexanes as excipients or delivery vehicles must prioritize rigorous subchronic accumulation assays over basic acute toxicity screens.

References

  • Chevron Phillips Chemical - Methylcyclohexane Safety D
  • National Institutes of Health (NIH)
  • Sigma-Aldrich - Methylcyclohexane Safety D
  • National Institutes of Health (NIH) - Toxic effects of mineral oil saturated hydrocarbons (MOSH)
  • ResearchGate - Toxicity of organic compounds from unresolved complex mixtures (UCMs)
  • JSciMed Central - Volatile Organic Compounds Characterization: A Case Study of a Tank Farm in the United St
  • National Institutes of Health (NIH) - Recent Advances in Petroleum Microbiology

Sources

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